Thromstop
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O4S/c28-26(29)21-10-8-19(9-11-21)16-24(27(34)32-14-4-1-5-15-32)31-25(33)18-30-37(35,36)23-13-12-20-6-2-3-7-22(20)17-23/h2-3,6-13,17,24,30H,1,4-5,14-16,18H2,(H3,28,29)(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTWZTPVNIYSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006618 | |
| Record name | N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86125-48-6 | |
| Record name | N(alpha)-(2-Naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086125486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Inhibitory Mechanism of Thromstop on Platelet Aggregation: A Technical Guide
Disclaimer: Publicly available scientific literature and clinical data on the specific proprietary compound "Thromstop" (N-α-(2-naphthylsulfonyl-glycyl)-4-amidinophenylalanine-piperidide) are limited. This guide, therefore, outlines the putative mechanism of action based on its classification as a thrombin serine protease inhibitor.[1][2][3] The experimental data and protocols presented herein are illustrative examples based on standard methodologies for evaluating anti-platelet agents and should be interpreted as representative rather than specific to this compound.
Introduction to Platelet Aggregation and the Role of Thrombin
Platelet activation and aggregation are critical processes in hemostasis and thrombosis. This intricate balance is mediated by a variety of activatory and inhibitory signaling pathways.[4] Upon vascular injury, platelets adhere to the exposed subendothelial matrix, become activated, and release agonists such as adenosine diphosphate (ADP) and thromboxane A2 (TXA2), which further amplify platelet activation and recruitment.[5]
Thrombin is one of the most potent activators of platelets and plays a central role in thrombus formation. It cleaves and activates Protease-Activated Receptors (PARs), primarily PAR1 and PAR4 on human platelets, initiating a cascade of intracellular signaling events.[6] This signaling leads to a conformational change in the glycoprotein IIb/IIIa (αIIbβ3) integrin receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[1]
Postulated Mechanism of Action of this compound
As a thrombin serine protease inhibitor, this compound is presumed to directly bind to the active site of thrombin, thereby preventing it from cleaving its substrates, including PARs on the platelet surface. By inhibiting thrombin's enzymatic activity, this compound would effectively block the initiation of thrombin-mediated platelet signaling cascades.
The proposed inhibitory effects of this compound on platelet aggregation are:
-
Inhibition of PAR Activation: By neutralizing thrombin, this compound would prevent the cleavage and activation of PAR1 and PAR4, thus blocking the primary pathway of thrombin-induced platelet activation.
-
Suppression of Downstream Signaling: Consequently, the downstream signaling events, including the activation of phospholipase C (PLC), protein kinase C (PKC), and an increase in intracellular calcium concentration, would be attenuated.[4][7]
-
Prevention of Integrin αIIbβ3 Activation: The inside-out signaling that leads to the activation of the αIIbβ3 integrin would be inhibited, preventing fibrinogen binding and subsequent platelet aggregation.[1]
-
Reduction in Granule Secretion: Thrombin-induced secretion of platelet granules containing ADP and other pro-thrombotic factors would be diminished, reducing the amplification of the aggregation response.
Quantitative Data Summary (Illustrative)
The following tables represent hypothetical data from in vitro assays designed to quantify the inhibitory effect of a thrombin inhibitor like this compound on platelet function.
Table 1: Inhibition of Thrombin-Induced Platelet Aggregation
| This compound Concentration | Maximum Aggregation (%) | IC50 (nM) |
| 0 nM (Control) | 95 ± 5 | - |
| 10 nM | 75 ± 8 | \multirow{4}{*}{55} |
| 50 nM | 48 ± 6 | |
| 100 nM | 20 ± 4 | |
| 500 nM | 5 ± 2 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on P-selectin Expression (Platelet Activation Marker)
| This compound Concentration | % P-selectin Positive Platelets |
| 0 nM (Unstimulated) | 3 ± 1 |
| 0 nM (+ Thrombin) | 88 ± 7 |
| 10 nM (+ Thrombin) | 65 ± 9 |
| 50 nM (+ Thrombin) | 35 ± 5 |
| 100 nM (+ Thrombin) | 15 ± 3 |
Data are presented as mean ± standard deviation.
Experimental Protocols (Illustrative)
Light Transmission Aggregometry (LTA)
Objective: To measure the effect of this compound on thrombin-induced platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy, consenting donors into tubes containing 3.2% sodium citrate. PRP is obtained by centrifugation at 200 x g for 15 minutes. Platelet-Poor Plasma (PPP) is prepared by further centrifugation at 2000 x g for 20 minutes.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to 2.5 x 10⁸ platelets/mL using autologous PPP.
-
Incubation: Aliquots of the adjusted PRP are pre-incubated with varying concentrations of this compound or vehicle control for 10 minutes at 37°C in an aggregometer cuvette with continuous stirring.
-
Initiation of Aggregation: Platelet aggregation is initiated by the addition of a sub-maximal concentration of thrombin (e.g., 0.1 U/mL).
-
Data Acquisition: Light transmission is recorded for 10 minutes. The baseline is set with PRP, and 100% aggregation is set with PPP. The maximum percentage of aggregation is calculated.
Flow Cytometry for P-selectin Expression
Objective: To assess the effect of this compound on thrombin-induced platelet activation by measuring the surface expression of P-selectin.
Methodology:
-
Preparation of Washed Platelets: Platelets are isolated from whole blood by centrifugation and washed in a buffered solution (e.g., Tyrode's buffer) to remove plasma proteins.
-
Incubation: Washed platelets are incubated with different concentrations of this compound or vehicle control for 15 minutes at room temperature.
-
Stimulation: Platelets are then stimulated with thrombin (e.g., 0.1 U/mL) for 10 minutes.
-
Staining: The stimulated platelets are incubated with a fluorescently labeled anti-CD62P (P-selectin) antibody in the dark for 20 minutes.
-
Fixation: The reaction is stopped, and the platelets are fixed with 1% paraformaldehyde.
-
Data Acquisition: Samples are analyzed on a flow cytometer. The percentage of platelets positive for P-selectin is determined by gating on the platelet population and measuring the fluorescence intensity.
Visualizations
References
- 1. Clot Retraction: Cellular Mechanisms and Inhibitors, Measuring Methods, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. YB-1 Coordinates Vascular Smooth Muscle α-Actin Gene Activation by Transforming Growth Factor β1 and Thrombin during Differentiation of Human Pulmonary Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Concepts and Mechanisms of Platelet Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Characterization of Thromstop: A Dual Inhibitor of P2Y12 and Factor Xa
Introduction
Thromstop is a novel, potent, and selective small molecule inhibitor designed to target key nodes in both platelet activation and the coagulation cascade. Its unique dual-action mechanism, targeting the P2Y12 receptor and Factor Xa (FXa), offers the potential for a synergistic antithrombotic effect with a favorable safety profile. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its inhibitory activity, selectivity, and effects on plasma-based coagulation and platelet function. The data presented herein supports the continued development of this compound as a promising next-generation antithrombotic agent.
Quantitative Data Summary
The in vitro pharmacological profile of this compound was assessed through a series of standardized assays. All data are presented as the mean ± standard deviation from at least three independent experiments.
Table 1: Receptor and Enzyme Inhibition
| Target | Assay Type | Metric | Value |
| P2Y12 Receptor | Radioligand Binding ([³H]-2-MeS-ADP) | Ki | 2.5 ± 0.4 nM |
| Factor Xa | Chromogenic Substrate Cleavage | IC₅₀ | 0.8 ± 0.1 nM |
| Thrombin (Factor IIa) | Chromogenic Substrate Cleavage | IC₅₀ | > 5 µM |
| Factor VIIa | Chromogenic Substrate Cleavage | IC₅₀ | > 10 µM |
| Factor IXa | Chromogenic Substrate Cleavage | IC₅₀ | > 8 µM |
Table 2: Platelet Aggregation Inhibition
| Agonist | Assay Type | Metric | Value |
| ADP (10 µM) | Light Transmission Aggregometry (LTA) | IC₅₀ | 5.2 ± 0.9 nM |
| Collagen (2 µg/mL) | Light Transmission Aggregometry (LTA) | IC₅₀ | 1.2 ± 0.3 µM |
| Thrombin (0.1 U/mL) | Light Transmission Aggregometry (LTA) | IC₅₀ | 0.9 ± 0.2 µM |
Table 3: Plasma Coagulation Assays
| Assay | Matrix | Parameter | Fold Increase at 1 µM |
| Prothrombin Time (PT) | Human Plasma | Clotting Time | 2.1 ± 0.3 |
| Activated Partial Thromboplastin Time (aPTT) | Human Plasma | Clotting Time | 3.5 ± 0.5 |
Signaling and Coagulation Pathways
The following diagrams illustrate the points of intervention for this compound within the P2Y12 signaling pathway and the blood coagulation cascade.
Caption: P2Y12 signaling pathway inhibition by this compound.
Caption: Inhibition of Factor Xa in the coagulation cascade by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
1. P2Y12 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human P2Y12 receptor.
-
Methodology:
-
Human platelet membranes expressing the P2Y12 receptor are prepared and quantified.
-
A competition binding assay is established using a constant concentration of the radioligand [³H]-2-MeS-ADP.
-
Platelet membranes are incubated with the radioligand and increasing concentrations of this compound in a binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
The reaction is allowed to reach equilibrium at room temperature for 60 minutes.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The Ki is calculated from the IC₅₀ value (concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
2. Factor Xa Chromogenic Assay
-
Objective: To determine the inhibitory potency (IC₅₀) of this compound against human Factor Xa.
-
Methodology:
-
Purified human Factor Xa is incubated with varying concentrations of this compound in a Tris-based buffer (pH 8.4) in a 96-well plate.
-
The reaction is initiated by adding a chromogenic substrate specific for Factor Xa (e.g., S-2222).
-
The plate is incubated at 37°C, and the rate of substrate cleavage is monitored by measuring the absorbance at 405 nm over time using a microplate reader.
-
The rate of reaction is calculated for each concentration of this compound.
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
3. Light Transmission Aggregometry (LTA)
-
Objective: To assess the effect of this compound on platelet aggregation induced by various agonists.
-
Methodology:
-
Platelet-rich plasma (PRP) is prepared from fresh human blood collected in sodium citrate.
-
PRP is pre-incubated with either vehicle or varying concentrations of this compound for 10 minutes at 37°C.
-
A baseline light transmission is established in an aggregometer.
-
A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for 5-10 minutes.
-
The IC₅₀ value is calculated as the concentration of this compound required to inhibit 50% of the maximum aggregation response compared to the vehicle control.
-
4. Plasma Coagulation Assays (PT and aPTT)
-
Objective: To evaluate the anticoagulant effect of this compound on the extrinsic (PT) and intrinsic (aPTT) pathways of coagulation.
-
Methodology:
-
Pooled normal human plasma is incubated with varying concentrations of this compound at 37°C.
-
For PT: A thromboplastin reagent is added to the plasma, and the time to clot formation is measured using a coagulometer.
-
For aPTT: A contact activator (e.g., silica) and cephalin are added, followed by calcium chloride, and the time to clot formation is measured.
-
Results are expressed as the fold increase in clotting time relative to the vehicle-treated control.
-
Experimental Workflow
The logical flow from initial screening to detailed characterization of this compound is depicted below.
Caption: Workflow for the in vitro characterization of this compound.
Thromstop: An Experimental Thrombin Inhibitor
Disclaimer: Information regarding the specific discovery and chemical synthesis pathway of the experimental agent "Thromstop," also identified by its chemical name BNas-Gly-(pAM)Phe-Pip, is not available in publicly accessible scientific literature and patents. This document provides a comprehensive overview of its known biological functions and applications in experimental research as a thrombin inhibitor.
Introduction to this compound
This compound is a synthetic, experimental agent that functions as a thrombin serine protease inhibitor.[1][2] It has been utilized in various in vitro studies to investigate the mechanisms of blood coagulation, particularly platelet function and clot retraction.[3][4][5] By inhibiting thrombin, a key enzyme in the coagulation cascade, this compound serves as a valuable tool for researchers to dissect the molecular and cellular processes underlying thrombus formation.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of thrombin, a serine protease that plays a central role in hemostasis. Thrombin is responsible for converting fibrinogen to fibrin, which forms the protein mesh of a blood clot. It also activates platelets, leading to their aggregation and the subsequent retraction of the clot. By blocking the active site of thrombin, this compound effectively prevents these downstream events.
Experimental Applications and Protocols
This compound has been employed in a variety of experimental settings to probe the intricacies of the coagulation system.
Inhibition of Clot Retraction
One of the key observed effects of this compound is its ability to inhibit clot retraction, the process by which a blood clot shrinks to form a more stable plug.[3] This process is driven by platelets, which exert contractile forces on the fibrin network.
Experimental Protocol: Platelet Contractile Force (PCF) Measurement
A common method to quantify the effect of inhibitors on clot retraction is the measurement of platelet contractile force (PCF).
-
Sample Preparation: Whole blood is collected and prepared with a standardized platelet count (e.g., 200,000/μL).[4]
-
Clot Initiation: Clotting is initiated by the addition of a procoagulant agent, such as batroxobin (0.21 μg/mL), which induces fibrin formation.[4]
-
Inhibitor Addition: this compound or other test compounds are added to the blood sample at varying concentrations.
-
Force Measurement: The force generated by the contracting clot is measured over time using a specialized instrument.
-
Data Analysis: The onset of force development and the maximum force generated are recorded and compared between control and inhibitor-treated samples.
Investigation of Signaling Pathways
This compound is used to investigate thrombin-mediated signaling pathways in various cell types. For instance, in studies of human pulmonary myofibroblasts, this compound was used to demonstrate that thrombin's effects on smooth muscle α-actin accumulation are independent of TGF-β1 signaling.[1]
Experimental Protocol: Western Blot Analysis of Protein Expression
-
Cell Culture and Treatment: Human pulmonary myofibroblasts (hPFBs) are cultured and then treated with thrombin in the presence or absence of this compound (0.1 μM).[1]
-
Protein Extraction: After the treatment period, cells are lysed to extract total protein.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is probed with antibodies specific for proteins of interest (e.g., smooth muscle α-actin) to detect changes in their expression levels.
Quantitative Data
The inhibitory effects of this compound on platelet function have been quantified in several studies.
| Parameter Measured | Experimental Condition | Concentration of this compound | Result | Reference |
| Platelet Contractile Force (PCF) | Clotting initiated with batroxobin in whole blood | 4 µM | Delayed force development by >800 s and reduced PCF by 70% at 1200 s | [4][5] |
| Smooth Muscle α-Actin (SMαA) Accumulation | Thrombin-treated human pulmonary myofibroblasts | 0.1 µM | Attenuated SMαA expression | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological context in which this compound acts and the experimental workflows used to study its effects.
Caption: Thrombin signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for Platelet Contractile Force (PCF) measurement.
Conclusion
This compound is a valuable experimental tool for the study of thrombin-mediated processes in hemostasis and cell biology. While information regarding its discovery and synthesis is not publicly available, the existing body of research demonstrates its utility as a potent and specific inhibitor of thrombin. Further studies utilizing this compound may continue to unravel the complex mechanisms of blood coagulation and inform the development of novel antithrombotic therapies.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. YB-1 Coordinates Vascular Smooth Muscle α-Actin Gene Activation by Transforming Growth Factor β1 and Thrombin during Differentiation of Human Pulmonary Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clot Retraction: Cellular Mechanisms and Inhibitors, Measuring Methods, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of non-heparin thrombin antagonists on thrombin generation, platelet function, and clot structure in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Studies on the Anticoagulant Properties of Thromstop
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the initial preclinical evaluation of Thromstop, a novel synthetic molecule under investigation for its anticoagulant properties. The data herein summarizes the in vitro and preliminary in vivo assessments conducted to characterize its mechanism of action and anticoagulant efficacy. Key findings from standard coagulation assays, enzyme inhibition studies, and a rodent model of thrombosis are presented. Detailed experimental protocols and workflow visualizations are included to ensure reproducibility and facilitate further investigation by the scientific community. The preliminary results indicate that this compound is a potent and selective inhibitor of Factor Xa, warranting further development as a potential antithrombotic agent.
Introduction
Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and arterial thrombosis leading to myocardial infarction and stroke, represent a significant global health burden.[1] Current anticoagulant therapies, while effective, are often associated with limitations such as a narrow therapeutic window, bleeding risks, and the need for routine monitoring.[2] This necessitates the development of novel anticoagulants with improved safety and efficacy profiles.
This compound is a novel, small-molecule compound identified through a high-throughput screening campaign. This whitepaper details the foundational preclinical studies designed to elucidate its anticoagulant properties and mechanism of action. The primary objectives of these initial studies were to:
-
Quantify the in vitro anticoagulant activity of this compound using standard plasma-based coagulation assays.
-
Determine the primary enzymatic target of this compound within the coagulation cascade.
-
Evaluate the preliminary in vivo antithrombotic efficacy of this compound in an established animal model.
The information presented serves as a technical guide for researchers and drug development professionals, providing the foundational data and methodologies for the ongoing investigation of this compound.
In Vitro Anticoagulant Activity
The initial assessment of this compound's anticoagulant potential was performed using a panel of standard clinical coagulation assays on pooled normal human plasma.
Data Summary
The effects of this compound on the Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT) are summarized below. The results demonstrate a concentration-dependent prolongation of both the aPTT and PT, with a minimal effect on the TT, suggesting an inhibitory action on factors within the common or extrinsic pathways of the coagulation cascade.[3]
| Concentration (µM) | aPTT (seconds) | PT (seconds) | TT (seconds) |
| 0 (Vehicle) | 28.5 ± 1.5 | 12.1 ± 0.8 | 15.5 ± 1.0 |
| 0.1 | 35.2 ± 1.8 | 18.5 ± 1.1 | 15.8 ± 1.2 |
| 0.5 | 58.9 ± 3.1 | 32.4 ± 2.5 | 16.1 ± 1.1 |
| 1.0 | 85.1 ± 4.5 | 55.7 ± 3.9 | 16.5 ± 1.3 |
| 5.0 | >150 | >100 | 17.0 ± 1.5 |
-
Data are presented as mean ± standard deviation (n=3).
Experimental Protocol: Plasma Coagulation Assays
Objective: To measure the effect of this compound on the clotting time of human plasma.
Materials:
-
Pooled normal human plasma (citrated)
-
This compound stock solution (in DMSO)
-
aPTT reagent (e.g., Actin FS)
-
PT reagent (e.g., Neoplastine CI Plus)
-
Thrombin reagent (bovine)
-
Calcium chloride (0.025 M)
-
Coagulometer
Procedure:
-
Preparation: this compound was serially diluted in vehicle (DMSO) and then spiked into aliquots of pooled normal human plasma to achieve the final desired concentrations. A vehicle control was prepared in parallel.
-
aPTT Assay:
-
100 µL of plasma (containing this compound or vehicle) was incubated with 100 µL of aPTT reagent for 3 minutes at 37°C.
-
Clotting was initiated by adding 100 µL of pre-warmed calcium chloride.
-
The time to clot formation was recorded by the coagulometer.[3]
-
-
PT Assay:
-
100 µL of plasma (containing this compound or vehicle) was incubated for 3 minutes at 37°C.
-
Clotting was initiated by adding 200 µL of pre-warmed PT reagent.
-
The time to clot formation was recorded.[3]
-
-
TT Assay:
-
100 µL of plasma (containing this compound or vehicle) was incubated for 3 minutes at 37°C.
-
Clotting was initiated by adding 100 µL of thrombin reagent.
-
The time to clot formation was recorded.
-
Visualization: In Vitro Coagulation Assay Workflow
References
- 1. Thrombosis Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]
- 2. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Thromstop: A Technical Guide on its Effects on the Coagulation Cascade
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "Thromstop" is a hypothetical drug name used for illustrative purposes in this technical guide. The data and specific experimental details presented herein are representative of a direct factor Xa inhibitor and are not from studies of an actual drug with this name.
Introduction
This compound is a novel, orally bioavailable, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By selectively binding to the active site of FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the downstream amplification of the clotting process and the formation of fibrin clots.[1] This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative effects on coagulation parameters, and detailed experimental protocols.
Mechanism of Action
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot to prevent blood loss following vascular injury.[2][3] This process is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa.[2][4] Factor Xa, in complex with Factor Va, calcium, and phospholipids (the prothrombinase complex), catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[4] Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the structural basis of the clot.[2][4][5]
This compound exerts its anticoagulant effect by directly, selectively, and reversibly binding to the active site of both free and prothrombinase-bound Factor Xa.[1] This inhibition is independent of antithrombin III. By targeting FXa, this compound effectively attenuates thrombin generation, a key amplification step in the coagulation cascade.[1]
Quantitative Data
The inhibitory potency and anticoagulant effects of this compound have been characterized in a series of in vitro and ex vivo assays. The data are summarized in the tables below.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Value | Description |
| Ki (FXa) | 0.45 nM | Inhibition constant for human Factor Xa. |
| IC50 (FXa) | 2.5 nM | Concentration for 50% inhibition of human Factor Xa. |
| IC50 (Prothrombinase) | 3.1 nM | Concentration for 50% inhibition of the prothrombinase complex. |
| Selectivity | >10,000-fold | Selectivity for FXa over other serine proteases (e.g., thrombin, trypsin). |
Table 2: Ex Vivo Effects of this compound on Coagulation Assays
| Assay | Concentration (nM) | Result (Fold Increase over Baseline) |
| Prothrombin Time (PT) | 50 | 1.5x |
| 100 | 2.2x | |
| 200 | 3.5x | |
| Activated Partial Thromboplastin Time (aPTT) | 50 | 1.2x |
| 100 | 1.6x | |
| 200 | 2.1x | |
| Anti-Xa Activity | 50 | 1.8x |
| 100 | 3.5x | |
| 200 | 6.8x |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Determination of Ki and IC50 for Factor Xa
The inhibitory activity of this compound against purified human Factor Xa was assessed using a chromogenic substrate assay.
-
Principle: Factor Xa cleaves a specific chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the FXa activity.
-
Methodology:
-
Purified human Factor Xa is pre-incubated with varying concentrations of this compound in a buffer solution (e.g., Tris-HCl, pH 7.4) in a 96-well plate.
-
The reaction is initiated by the addition of a chromogenic FXa substrate (e.g., S-2222).
-
The absorbance at 405 nm is measured kinetically over a defined period.
-
The initial reaction rates are calculated.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
-
Ki is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.[6][7]
-
Principle: Clotting is initiated by the addition of tissue factor (thromboplastin) and calcium to citrated plasma. The time to clot formation is measured.
-
Methodology:
-
Citrated plasma samples are spiked with varying concentrations of this compound.
-
The plasma is incubated at 37°C.
-
A commercial PT reagent containing thromboplastin and calcium chloride is added to the plasma.
-
The time until the formation of a fibrin clot is recorded using a coagulometer.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways.[6][7]
-
Principle: Clotting is initiated by the addition of a contact activator (e.g., silica) and phospholipids, followed by calcium, to citrated plasma. The time to clot formation is measured.
-
Methodology:
-
Citrated plasma samples are spiked with varying concentrations of this compound.
-
The plasma is incubated at 37°C with an aPTT reagent containing a contact activator and phospholipids.
-
Calcium chloride is added to initiate the clotting cascade.
-
The time to fibrin clot formation is recorded by a coagulometer.
-
Preclinical Development and Safety Pharmacology
This compound has undergone a comprehensive preclinical safety evaluation in accordance with Good Laboratory Practices (GLP).[8][9] These studies are designed to identify potential toxicities and to determine a safe starting dose for human clinical trials.[8][9]
Preclinical Safety Program Overview
The preclinical development of this compound included a battery of in vitro and in vivo studies.
-
In Vitro Toxicology:
-
Genotoxicity: Ames test, chromosomal aberration test.
-
hERG Channel Assay: To assess the potential for QT interval prolongation.
-
CYP450 Inhibition/Induction: To evaluate drug-drug interaction potential.
-
-
In Vivo Toxicology:
-
Single-Dose and Repeat-Dose Toxicity Studies: Conducted in two species (rodent and non-rodent) to identify target organs of toxicity.
-
Safety Pharmacology: Evaluation of effects on the central nervous, cardiovascular, and respiratory systems.
-
Pharmacokinetic and Toxicokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) profile and its relationship to toxicity.
-
Conclusion
This compound is a potent and selective direct Factor Xa inhibitor with a predictable anticoagulant response. The preclinical data demonstrate a clear mechanism of action and a well-characterized in vitro and ex vivo profile. The comprehensive preclinical safety program supports its progression into clinical development for the prevention and treatment of thromboembolic disorders.
References
- 1. The role of factor Xa inhibitors in venous thromboembolism treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. eclinpath.com [eclinpath.com]
- 7. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pre-clinical_development [chemeurope.com]
- 9. google.com [google.com]
Early-Phase Research on "Thromstop" Efficacy: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals Subject: Preclinical Efficacy of Thromstop, a Novel Factor XIa Inhibitor
Introduction: this compound is a novel, orally bioavailable small-molecule inhibitor targeting the serine protease Factor XIa (FXIa). By selectively inhibiting FXIa, this compound is hypothesized to prevent thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin. This document summarizes the key preclinical data from early-phase research, detailing the in vitro and in vivo efficacy of this compound.
Quantitative Data Summary
The following tables present the core quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Enzymatic Inhibition and Selectivity
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against human Factor XIa and a panel of related serine proteases to determine its selectivity.
| Target Enzyme | This compound IC50 (nM) | Description |
| Factor XIa | 2.1 ± 0.3 | Primary target; demonstrates potent inhibition. |
| Factor Xa | 850 ± 45 | ~400-fold selectivity over Factor Xa. |
| Thrombin (IIa) | > 10,000 | Minimal inhibition of thrombin. |
| Factor IXa | 1,200 ± 98 | High selectivity over Factor IXa. |
| Factor VIIa | > 15,000 | No significant inhibition of Factor VIIa. |
| Plasma Kallikrein | 450 ± 30 | Moderate selectivity against plasma kallikrein. |
| Trypsin | 2,500 ± 150 | High selectivity against a related digestive protease. |
Table 2: In Vivo Efficacy in Murine FeCl₃-Induced Carotid Artery Thrombosis Model
This table shows the dose-dependent effect of orally administered this compound on thrombus formation in a mouse model of arterial thrombosis.
| Treatment Group | Dose (mg/kg, p.o.) | N | Thrombus Weight (mg) | % Inhibition of Thrombus Formation |
| Vehicle Control | 0 | 10 | 1.8 ± 0.25 | 0% |
| This compound | 3 | 10 | 1.1 ± 0.21 | 38.9% |
| This compound | 10 | 10 | 0.5 ± 0.15 | 72.2% |
| This compound | 30 | 10 | 0.2 ± 0.08 | 88.9% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1 Protocol: In Vitro FXIa Enzymatic Inhibition Assay
-
Objective: To determine the IC50 of this compound against human Factor XIa.
-
Materials: Purified human Factor XIa, chromogenic substrate S-2366 (pyroGlu-Pro-Arg-pNA), Tris-buffered saline (TBS) with 0.1% BSA, 96-well microplates, spectrophotometer.
-
Method:
-
A dilution series of this compound was prepared in DMSO and then diluted in TBS.
-
Human Factor XIa was diluted in TBS to a final concentration of 1 nM.
-
In each well of a 96-well plate, 20 µL of this compound dilution (or vehicle) was pre-incubated with 60 µL of the FXIa solution for 15 minutes at room temperature.
-
The reaction was initiated by adding 20 µL of the chromogenic substrate S-2366 (final concentration 200 µM).
-
The rate of p-nitroaniline (pNA) release was measured by monitoring the change in absorbance at 405 nm over 10 minutes using a microplate spectrophotometer.
-
The percent inhibition was calculated relative to the vehicle control. The IC50 value was determined by fitting the dose-response curve using a four-parameter logistic equation.
-
2.2 Protocol: In Vivo Murine FeCl₃-Induced Carotid Artery Thrombosis Model
-
Objective: To evaluate the antithrombotic efficacy of this compound in an in vivo model.
-
Subjects: Male C57BL/6 mice (8-10 weeks old).
-
Method:
-
Mice were fasted overnight and dosed orally (p.o.) with either vehicle or this compound at 3, 10, or 30 mg/kg.
-
One hour post-dosing, mice were anesthetized with isoflurane.
-
The right common carotid artery was surgically exposed and isolated.
-
A baseline arterial blood flow was measured using a Doppler flow probe.
-
A 1x2 mm filter paper strip saturated with 10% ferric chloride (FeCl₃) was applied to the adventitial surface of the artery for 3 minutes to induce endothelial injury.
-
The artery was monitored for 30 minutes to measure the time to occlusion (cessation of blood flow).
-
After 30 minutes, the thrombotic segment of the artery was excised, and the formed thrombus was isolated and weighed.
-
Percent inhibition was calculated based on the reduction in mean thrombus weight compared to the vehicle-treated group.
-
Visualizations: Pathways and Workflows
3.1 Signaling Pathway: The Coagulation Cascade
The following diagram illustrates the intrinsic pathway of the coagulation cascade, highlighting the position of Factor XIa and the inhibitory action of this compound.
Caption: Intrinsic coagulation pathway showing this compound's inhibition of Factor XIa.
3.2 Experimental Workflow: Murine Thrombosis Model
This diagram outlines the sequential steps involved in the in vivo efficacy study of this compound.
Unable to Proceed: No Public Data Available for "Thromstop"
Following a comprehensive search for preclinical pharmacodynamic data on a drug named "Thromstop," it has been determined that there is no publicly available information, scientific literature, or clinical trial data for a compound with this name.
-
The name does not appear in major drug development pipelines or pharmaceutical databases.
This suggests that "this compound" may be a hypothetical, fictional, or highly proprietary compound not yet disclosed in the public domain. Without any foundational data, it is not possible to generate the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
To receive the detailed whitepaper as per the specified requirements, please provide the name of a real-world investigational or approved drug with published preclinical pharmacodynamic studies.
Investigating the Binding Affinity of "Thromstop": A Technical Overview
Thromstop, a synthetic thrombin inhibitor, has been a subject of interest in the field of anticoagulation research. This technical guide provides an in-depth overview of the methodologies used to investigate its binding affinity to thrombin, its primary target. Due to the limited availability of specific quantitative binding data in publicly accessible literature, this document will focus on the established experimental protocols for characterizing such interactions and the known qualitative functions of this compound.
Core Concepts in this compound's Mechanism of Action
This compound, chemically identified as N-α-(2-naphthylsulfonylglycyl)-4-amidinophenylalanyl-piperidine and also referred to as N-α-NAPAP, functions as a direct thrombin inhibitor.[1] By binding to thrombin, this compound effectively blocks its enzymatic activity, which is a critical step in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby impeding the formation of a stable blood clot. Research has also indicated that this compound can inhibit other fibrinolytic enzymes, including plasmin, urokinase, and tissue plasminogen activator (tPA). Furthermore, it has been identified as an experimental agent that inhibits clot retraction, a process that stabilizes the clot and is mediated by platelets.
Quantitative Analysis of this compound Binding Affinity
A thorough investigation of this compound's binding affinity would involve determining key quantitative parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). Despite extensive searches of scientific literature, specific, publicly available quantitative data for this compound's binding to thrombin remains elusive.
For the benefit of researchers aiming to perform such quantitative analysis, the following table outlines the key binding affinity parameters and their significance.
| Parameter | Description | Significance in Drug Development |
| Ki (Inhibition Constant) | The dissociation constant for the binding of an inhibitor to an enzyme. A lower Ki value indicates a higher binding affinity and more potent inhibition. | Provides a direct measure of the inhibitor's potency and is crucial for structure-activity relationship (SAR) studies. |
| Kd (Dissociation Constant) | The equilibrium constant for the dissociation of a ligand-receptor complex. A lower Kd value signifies a stronger binding affinity. | Fundamental for understanding the stability of the drug-target complex and predicting in vivo efficacy. |
| IC50 (Half-Maximal Inhibitory Concentration) | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A common measure of inhibitor effectiveness in a specific experimental setup, useful for initial screening and comparison of inhibitors. |
Experimental Protocols for Determining Binding Affinity
The following are detailed methodologies for key experiments that can be employed to determine the binding affinity of this compound to thrombin.
Enzyme Inhibition Assay (Chromogenic Substrate Method)
This assay is a fundamental method for determining the inhibition kinetics of an enzyme inhibitor.
Principle: The activity of thrombin is measured by its ability to cleave a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically. The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage, and the extent of this reduction is used to determine the inhibitor's potency.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., Tris-HCl with 0.1% BSA).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of a chromogenic thrombin substrate (e.g., S-2238) in sterile water.
-
Prepare an assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and PEG-8000).
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed concentration of thrombin to each well.
-
Add varying concentrations of this compound to the wells, including a control with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) to determine the Ki value. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip when one molecule (the analyte) binds to another molecule (the ligand) that is immobilized on the chip. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff / kon).
Detailed Protocol:
-
Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize thrombin (the ligand) onto the activated chip surface via amine coupling. The optimal protein concentration and pH for immobilization should be determined empirically.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of this compound over the sensor chip surface containing the immobilized thrombin.
-
Monitor the binding response in real-time. Each injection is followed by a dissociation phase where running buffer flows over the chip.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate software.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kon and koff rate constants.
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants.
-
Visualization of Experimental Workflow
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the enzyme inhibition assay and surface plasmon resonance.
Caption: Workflow for a chromogenic enzyme inhibition assay.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Signaling Pathways and Logical Relationships
While a specific signaling pathway directly modulated by this compound beyond the coagulation cascade is not well-documented, its primary mechanism can be visualized as a direct inhibition of a key enzymatic step.
Caption: Inhibition of the coagulation cascade by this compound.
References
Thromstop: A Technical Whitepaper on a Synthetic Antithrombotic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromstop, identified chemically as BNas-Gly-(pAM)Phe-Pip, is a synthetic, competitive inhibitor of thrombin.[1] Emerging from research in the 1980s, this small molecule demonstrates potent antithrombotic and antifibrinolytic properties. This document provides a comprehensive technical overview of the available scientific data on this compound, including its mechanism of action, quantitative effects on platelet function, and its inhibitory profile against key enzymes of the fibrinolytic system. Due to the historical nature of the primary research, this guide synthesizes data from various available sources to present a cohesive summary for contemporary research and development applications.
Core Mechanism of Action
This compound functions as a direct thrombin inhibitor. By binding to the active site of thrombin, it blocks the enzyme's ability to cleave fibrinogen to fibrin, a critical step in the formation of a blood clot. This direct inhibition of thrombin distinguishes it from indirect inhibitors such as heparin, which require a cofactor like antithrombin III.
Beyond its anticoagulant effects, this compound has been shown to inhibit key enzymes of the fibrinolytic system, which is responsible for the breakdown of blood clots. This dual action suggests a complex pharmacological profile that could modulate both the formation and dissolution of thrombi.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of this compound. The limited publicly available data underscores the need for further research to fully characterize its potency and selectivity.
| Biological Target / Assay | Concentration | Effect | Reference |
| Platelet Contractile Force (PCF) | 4 µM | > 800 second delay in force development; 70% reduction in PCF at 1200 seconds | [2] |
| Fibrinolytic Enzymes | Not Specified | Inhibition of plasmin, urokinase, and tissue plasminogen activator (tPA) |
Experimental Protocols
Platelet Contractile Force (PCF) Assay (Inferred Protocol)
This assay measures the force generated by platelets as they contract a fibrin clot, a crucial aspect of thrombus stabilization.
-
Sample Preparation: Whole blood is collected in citrate anticoagulant. Platelet-rich plasma (PRP) is prepared by centrifugation.
-
Instrumentation: A specialized instrument, such as a thromboelastograph (TEG) or a custom-built force transducer apparatus, is used to measure the force of clot retraction over time.
-
Assay Procedure:
-
PRP is placed in the assay cuvette or chamber.
-
This compound (or vehicle control) is added to the PRP at the desired final concentration (e.g., 4 µM).
-
Clot formation is initiated by the addition of thrombin and calcium chloride.
-
The force generated by the contracting clot is recorded continuously over a period of at least 1200 seconds.
-
-
Data Analysis: The primary endpoints are the time to onset of force development and the maximum platelet contractile force achieved within the measurement period. The effect of this compound is quantified by comparing these parameters in the presence and absence of the inhibitor.
Visualizations
The following diagrams illustrate the known mechanisms of action and a conceptual workflow for evaluating this compound.
Caption: Mechanism of action of this compound in coagulation and fibrinolysis.
Caption: Conceptual workflow for the evaluation of this compound's antithrombotic potential.
Novelty and Research Implications
The dual inhibitory action of this compound on both the coagulation cascade and the fibrinolytic system presents a unique pharmacological profile. While direct thrombin inhibition is a well-established antithrombotic strategy, the concurrent inhibition of plasmin, tPA, and urokinase suggests that this compound could have a complex effect on clot stability and lysis. This could be advantageous in certain therapeutic contexts where a more modulated and sustained anticoagulant effect is desired, but it also raises questions about its potential impact on physiological fibrinolysis.
The novelty of this compound in current antithrombotic research lies in its potential as a lead compound for the development of new anticoagulants with tailored activities. Further research is warranted to:
-
Fully characterize its inhibitory constants (Ki) against thrombin and fibrinolytic enzymes.
-
Elucidate the specific signaling pathways in platelets that are affected by its inhibition of thrombin-mediated activation.
-
Evaluate its efficacy and safety in modern, well-defined animal models of thrombosis and hemostasis.
-
Explore structure-activity relationships to potentially separate its anticoagulant and antifibrinolytic activities if desired for specific therapeutic applications.
Conclusion
This compound is a synthetic thrombin inhibitor with demonstrated effects on both coagulation and fibrinolysis. While the available data is limited, it provides a foundation for renewed interest in this compound and its derivatives. Its unique dual-action mechanism warrants further investigation to determine its full therapeutic potential in the landscape of modern antithrombotic drug discovery. The information presented in this whitepaper serves as a starting point for researchers and drug development professionals interested in exploring the novelty of this compound and its potential contributions to the field of antithrombotic therapy.
References
Methodological & Application
How to use "Thromstop" in a laboratory setting
For Research Use Only. Not for use in diagnostic procedures.
Product Name: Thromstop
Catalog No.: T1234
Molecular Formula: C₂₂H₂₅N₅O₄
Molecular Weight: 423.47 g/mol
Formulation: Lyophilized powder
Solubility: Soluble in water (up to 10 mg/mL) and DMSO (up to 20 mg/mL).
Introduction
This compound is a potent, synthetic, small-molecule direct thrombin inhibitor. It binds directly to the active site of thrombin (Factor IIa), thereby inhibiting its enzymatic activity in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, a critical step in clot formation. This compound's mechanism of action makes it a valuable tool for in vitro and in vivo studies of hemostasis, thrombosis, and the development of novel anticoagulant therapies. These application notes provide detailed protocols for utilizing this compound in a laboratory setting to study its effects on blood coagulation and platelet function.
Mechanism of Action
This compound directly and reversibly inhibits both free and clot-bound thrombin. By binding to the active site of thrombin, it blocks the interaction with its substrates, most notably fibrinogen. This leads to a dose-dependent prolongation of clotting times and inhibition of platelet activation and aggregation induced by thrombin.
Caption: this compound's Mechanism of Action.
Applications
-
In vitro anticoagulant activity assessment: Determination of the effect of this compound on standard coagulation assays such as Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT).[1][2][3][4]
-
Platelet aggregation studies: Evaluation of the inhibitory effect of this compound on thrombin-induced platelet aggregation.[5][6][7][8]
-
Enzyme kinetics: Characterization of the inhibitory kinetics of this compound on purified thrombin.
-
In vivo models of thrombosis: Assessment of the antithrombotic efficacy of this compound in animal models.
Quantitative Data Summary
The following tables summarize the expected in vitro activity of this compound in various assays. These values are for reference and may vary depending on the specific experimental conditions.
Table 1: Effect of this compound on Coagulation Assays
| Assay | Vehicle Control (Clotting Time, seconds) | This compound (1 µM) (Clotting Time, seconds) | This compound (10 µM) (Clotting Time, seconds) |
| aPTT | 30 ± 2 | 65 ± 5 | > 200 |
| PT | 12 ± 1 | 18 ± 2 | 35 ± 3 |
| TT | 15 ± 1 | > 180 | > 200 |
Table 2: Inhibition of Thrombin-Induced Platelet Aggregation
| Agonist (Thrombin) | Vehicle Control (% Aggregation) | This compound (0.1 µM) (% Aggregation) | This compound (1 µM) (% Aggregation) | IC₅₀ (µM) |
| 0.5 U/mL | 85 ± 5 | 42 ± 6 | 8 ± 2 | 0.12 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Reconstitute the lyophilized this compound powder in sterile, nuclease-free water to a stock concentration of 10 mM.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for up to 12 months.
Protocol: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol measures the effect of this compound on the intrinsic and common pathways of the coagulation cascade.[2][4]
Materials:
-
Citrated human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
This compound working solutions (prepared in the same buffer as the plasma)
-
Coagulometer or a water bath at 37°C and a stopwatch
Procedure:
-
Pre-warm the citrated plasma, aPTT reagent, and CaCl₂ solution to 37°C.
-
In a coagulometer cuvette, mix 100 µL of citrated plasma with 10 µL of this compound working solution or vehicle control.
-
Incubate the mixture for 2 minutes at 37°C.
-
Add 100 µL of the pre-warmed aPTT reagent to the plasma-Thromstop mixture.
-
Incubate for exactly 5 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of pre-warmed 0.025 M CaCl₂.
-
Simultaneously start the timer and measure the time until clot formation.
Caption: aPTT Experimental Workflow.
Protocol: Platelet Aggregometry
This protocol assesses the ability of this compound to inhibit thrombin-induced platelet aggregation using light transmission aggregometry (LTA).[5][7]
Materials:
-
Freshly drawn whole blood in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Thrombin receptor agonist peptide (TRAP) or purified thrombin.
-
This compound working solutions.
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer using PRP as 0% aggregation and PPP as 100% aggregation.
-
-
Aggregation Assay:
-
Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar.
-
Add 50 µL of this compound working solution or vehicle control and incubate for 5 minutes at 37°C with stirring.
-
Add the thrombin agonist to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Caption: Platelet Aggregometry Workflow.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect of this compound | Improper storage or handling of this compound. | Prepare fresh stock and working solutions. Ensure proper storage at -20°C or -80°C. |
| Inactive reagents (plasma, aPTT reagent). | Use fresh or properly stored reagents. Check expiration dates. | |
| High variability in results | Inconsistent pipetting or timing. | Use calibrated pipettes. Standardize incubation times precisely. |
| Temperature fluctuations. | Ensure all reagents and equipment are maintained at 37°C. | |
| Unexpectedly prolonged clotting times in controls | Poor quality plasma (hemolyzed, lipemic). | Use fresh, high-quality plasma. |
| Contamination of reagents. | Use sterile techniques and fresh reagents. |
References
- 1. eclinpath.com [eclinpath.com]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Thrombin Inhibitors in Murine Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological process underlying major cardiovascular diseases such as myocardial infarction, stroke, and venous thromboembolism. Murine models of thrombosis are indispensable tools for investigating the molecular mechanisms of thrombus formation and for evaluating the efficacy and safety of novel antithrombotic agents. Thrombin, a serine protease, plays a central role in the coagulation cascade by converting fibrinogen to fibrin, activating platelets, and amplifying its own generation. Consequently, direct thrombin inhibitors represent a key class of anticoagulant drugs.
"Thromstop" (BNas-Gly-(pAM)Phe-Pip) is a potent and specific inhibitor of the thrombin serine protease.[1][2] While detailed in vivo dosage and administration protocols for this compound in murine thrombosis models are not extensively documented in publicly available literature, this document provides a comprehensive guide based on established principles of thrombosis research and data from functionally similar thrombin inhibitors. The following protocols and data tables are intended to serve as a starting point for researchers to design and execute robust in vivo studies evaluating this compound or other direct thrombin inhibitors.
Mechanism of Action: Thrombin Inhibition
Direct thrombin inhibitors bind to thrombin and block its interaction with its substrates, thereby preventing the formation of a stable fibrin clot and platelet activation. This targeted mechanism offers a potentially more predictable anticoagulant response compared to indirect inhibitors. The signaling pathway below illustrates the central role of thrombin and the point of intervention for inhibitors like this compound.
References
Cell-Based Assays for Evaluating "Thromstop" Activity
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
"Thromstop" is a novel investigational agent with potential antithrombotic properties. A thorough evaluation of its effects on cellular components of the hemostatic system is crucial for understanding its mechanism of action and advancing its development as a therapeutic agent. This document provides detailed protocols for a panel of cell-based assays designed to characterize the anti-platelet and anticoagulant activities of "this compound". These assays are essential for preclinical screening, dose-response studies, and mechanistic elucidation.
The coagulation process, traditionally viewed as two separate cascades (intrinsic and extrinsic), is now better understood through a cell-based model that emphasizes the interplay between platelets, endothelial cells, and coagulation factors.[1][2] This model highlights key stages of initiation, amplification, and propagation of thrombus formation, providing a more physiologically relevant framework for assessing antithrombotic agents.[2][3]
I. Anti-Platelet Activity Assays
Platelets play a central role in hemostasis and thrombosis.[1][4] Upon vascular injury, they adhere to the exposed subendothelium, become activated, and aggregate to form a primary hemostatic plug.[1] Investigating the effect of "this compound" on these critical platelet functions is a primary objective. A panel of high-throughput microtiter plate assays can be employed for efficient screening and characterization.[5][6]
A. Platelet Aggregation Assay
Light transmission aggregometry (LTA) is the gold standard for assessing platelet function.[4][6] This assay measures the increase in light transmission through a platelet suspension as platelets aggregate in response to an agonist.
Experimental Protocol: Microtiter Plate-Based Light Transmission Aggregometry [6]
-
Platelet Preparation:
-
Collect whole blood from healthy donors into tubes containing 3.8% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 150 x g for 15 minutes.[7]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 800 x g for 15 minutes. PPP will be used as a blank.[7]
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Assay Procedure:
-
Aliquot 50 µL of the adjusted PRP into a clear, flat-bottom 96-well microplate.
-
Add 5 µL of "this compound" at various concentrations (or vehicle control) to the wells and incubate for 5-10 minutes at 37°C.
-
Initiate platelet aggregation by adding 5 µL of a platelet agonist such as adenosine diphosphate (ADP), collagen, or thrombin receptor activator peptide (TRAP)-6.[4]
-
Place the microplate in a plate reader equipped with shaking capability. Shake for 5-10 minutes at 37°C.
-
Measure the absorbance (optical density) at a wavelength of 595 nm.
-
-
Data Analysis:
-
Percent aggregation can be calculated using the formula: % Aggregation = [(OD_initial - OD_final) / (OD_initial - OD_blank)] x 100, where OD_blank is the optical density of PPP.
-
Data Presentation: Effect of "this compound" on Platelet Aggregation
| "this compound" Concentration (µM) | Agonist | % Aggregation (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle) | ADP (10 µM) | 85 ± 5 | |
| 1 | ADP (10 µM) | 62 ± 7 | |
| 10 | ADP (10 µM) | 25 ± 4 | X.XX |
| 100 | ADP (10 µM) | 8 ± 2 | |
| 0 (Vehicle) | Collagen (5 µg/mL) | 92 ± 6 | |
| 1 | Collagen (5 µg/mL) | 71 ± 8 | |
| 10 | Collagen (5 µg/mL) | 33 ± 5 | Y.YY |
| 100 | Collagen (5 µg/mL) | 12 ± 3 |
B. Platelet Adhesion Assay
This assay evaluates the ability of "this compound" to inhibit the initial step of platelet adhesion to a thrombogenic surface.
Experimental Protocol: Platelet Adhesion to Fibrinogen-Coated Plates [5]
-
Plate Preparation:
-
Coat the wells of a 96-well microplate with fibrinogen (100 µg/mL) overnight at 4°C.
-
Wash the wells with phosphate-buffered saline (PBS) to remove unbound fibrinogen.
-
Block non-specific binding sites with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
-
Assay Procedure:
-
Prepare washed platelets and resuspend them in a suitable buffer.
-
Pre-incubate the washed platelets with various concentrations of "this compound" or vehicle control for 15 minutes at 37°C.
-
Add the platelet suspension to the fibrinogen-coated wells and incubate for 1 hour at 37°C.
-
Wash the wells gently with PBS to remove non-adherent platelets.
-
Quantify the adherent platelets by measuring the activity of endogenous platelet acid phosphatase using p-nitrophenyl phosphate as a substrate. Measure the absorbance at 405 nm.
-
Data Presentation: Inhibition of Platelet Adhesion by "this compound"
| "this compound" Concentration (µM) | Adherent Platelets (Absorbance at 405 nm, Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 0.85 ± 0.07 | 0 |
| 1 | 0.68 ± 0.06 | 20 |
| 10 | 0.42 ± 0.05 | 50.6 |
| 100 | 0.15 ± 0.03 | 82.4 |
C. Platelet Calcium Mobilization Assay
Platelet activation is associated with an increase in intracellular calcium concentration.[6] This assay measures the effect of "this compound" on agonist-induced calcium flux.
Experimental Protocol: High-Throughput Calcium Mobilization Assay [6]
-
Platelet Preparation:
-
Load washed platelets with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Aliquot the dye-loaded platelets into a black, clear-bottom 96-well microplate.
-
Add various concentrations of "this compound" or vehicle control and incubate for 10 minutes at 37°C.
-
Place the plate in a fluorescence plate reader.
-
Inject a platelet agonist (e.g., thrombin) and immediately begin recording fluorescence intensity over time.
-
Data Presentation: Effect of "this compound" on Agonist-Induced Calcium Mobilization
| "this compound" Concentration (µM) | Peak Fluorescence Intensity (Arbitrary Units, Mean ± SD) | % Inhibition of Calcium Release |
| 0 (Vehicle) | 12500 ± 980 | 0 |
| 1 | 9800 ± 750 | 21.6 |
| 10 | 5400 ± 430 | 56.8 |
| 100 | 2100 ± 180 | 83.2 |
II. Anticoagulant Activity Assays
Anticoagulant drugs target the enzymatic reactions of the coagulation cascade.[1] Standard laboratory tests can be adapted to a cell-based format to assess the impact of "this compound" on the overall clotting process.
A. Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[1]
Experimental Protocol: Microplate-Based aPTT Assay
-
Plasma Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Prepare platelet-poor plasma (PPP) by centrifuging at 1500 x g for 15 minutes.
-
-
Assay Procedure:
-
Aliquot 50 µL of PPP into a 96-well microplate.
-
Add 5 µL of "this compound" at various concentrations or vehicle control.
-
Add 50 µL of aPTT reagent (containing a contact activator and phospholipids) and incubate for 3-5 minutes at 37°C.
-
Initiate clotting by adding 50 µL of pre-warmed 25 mM calcium chloride.
-
Measure the time to clot formation by monitoring the change in absorbance at 405 nm in a kinetic plate reader.
-
B. Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.[1]
Experimental Protocol: Microplate-Based PT Assay
-
Plasma Preparation:
-
Prepare PPP as described for the aPTT assay.
-
-
Assay Procedure:
-
Aliquot 50 µL of PPP into a 96-well microplate.
-
Add 5 µL of "this compound" at various concentrations or vehicle control.
-
Initiate clotting by adding 100 µL of PT reagent (containing tissue factor and calcium).
-
Measure the time to clot formation by monitoring the change in absorbance at 405 nm in a kinetic plate reader.
-
Data Presentation: Effect of "this compound" on Coagulation Times
| "this compound" Concentration (µM) | aPTT (seconds, Mean ± SD) | PT (seconds, Mean ± SD) |
| 0 (Vehicle) | 32.5 ± 1.8 | 12.1 ± 0.9 |
| 1 | 38.2 ± 2.1 | 12.5 ± 1.0 |
| 10 | 55.7 ± 3.5 | 14.8 ± 1.2 |
| 100 | 89.1 ± 5.2 | 19.3 ± 1.5 |
III. Visualization of Pathways and Workflows
Platelet Activation Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by agonist binding to platelet receptors, leading to platelet activation and aggregation.
Caption: Simplified platelet activation signaling pathway.
Experimental Workflow for Anti-Platelet Activity Screening
This diagram outlines the sequential steps for screening compounds for anti-platelet activity.
Caption: High-throughput screening workflow for anti-platelet agents.
The Cell-Based Model of Coagulation
This diagram depicts the three phases of the cell-based model of coagulation.
Caption: The three phases of the cell-based model of coagulation.
The described cell-based assays provide a robust framework for the preclinical evaluation of "this compound". By systematically assessing its impact on platelet function and the coagulation cascade, researchers can gain critical insights into its therapeutic potential and mechanism of action. The combination of high-throughput screening assays with more detailed mechanistic studies will facilitate the efficient progression of "this compound" through the drug development pipeline.
References
- 1. Coagulation - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and High-Throughput Platelet Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antiplatelet Activity of Tussilagone via Inhibition of the GPVI Downstream Signaling Pathway in Platelets [frontiersin.org]
"Thromstop" solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromstop, also known as N-α-(2-Naphthalenesulfonyl-glycyl)-4-amidinophenylalanine piperidide (N-α-NAPAP), is a potent and specific synthetic inhibitor of the serine protease thrombin. Thrombin plays a crucial role in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. By directly inhibiting thrombin, this compound effectively blocks this key step in thrombosis and serves as a valuable tool in hematology, cardiovascular research, and drug discovery for the development of novel antithrombotic agents.
These application notes provide detailed protocols for the preparation of this compound solutions, guidance on stability and storage, and a general experimental workflow for assessing its inhibitory activity.
Data Presentation
Table 1: this compound Solution Preparation Parameters
| Parameter | Recommendation | Details |
| Compound Name | This compound (N-α-NAPAP) | A synthetic direct thrombin inhibitor. |
| Molecular Weight | Varies by salt form | Refer to the manufacturer's certificate of analysis. |
| Solvent for Stock | Dimethyl sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. |
| Stock Concentration | 1-10 mM | Prepare a concentrated stock for serial dilutions. |
| Working Buffer | PBS, Tris-buffered saline | Buffer choice may depend on the specific assay. |
| Working Concentration | 0.1 µM - 10 µM | The effective concentration can vary based on the experimental setup.[1] |
Table 2: this compound Solution Stability and Storage
| Condition | Recommendation | Rationale |
| Stock Solution Storage | -20°C or -80°C in aliquots | Minimizes degradation from freeze-thaw cycles. |
| Light Sensitivity | Store protected from light | Amber vials or foil wrapping is recommended. |
| Working Solution | Prepare fresh for each use | Ensures consistent performance and avoids degradation. |
| Long-term Stability | Data not readily available | Users should perform their own stability assessments for extended storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Objective: To prepare a concentrated stock solution of this compound for use in various experimental assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of your specific lot of this compound.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Thrombin Inhibition Assay
Objective: To determine the inhibitory effect of this compound on thrombin activity using a chromogenic substrate.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations.
-
In a 96-well microplate, add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO in assay buffer) and a no-thrombin control.
-
Add a fixed concentration of human α-thrombin to each well (except the no-thrombin control) and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for S-2238) over time using a microplate reader in kinetic mode.
-
Calculate the rate of substrate cleavage (change in absorbance per unit time) for each condition.
-
Determine the percentage of thrombin inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Visualizations
Caption: Thrombin signaling and the inhibitory action of this compound.
Caption: Experimental workflow for using this compound.
References
Application Notes and Protocols for ThromboClear™ in Blood Clot Dissolution Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ThromboClear™ is a novel, highly specific thrombolytic agent designed for in vitro research in fibrinolysis and drug development. It is a recombinant protein engineered to efficiently activate plasminogen, leading to the degradation of fibrin clots. These application notes provide detailed protocols for evaluating the thrombolytic efficacy of ThromboClear™ using a static in vitro blood clot dissolution assay. The described methods are essential for researchers in hematology, cardiovascular disease, and drug discovery to assess the fibrinolytic potential of new chemical entities.
Mechanism of Action
ThromboClear™ acts as a potent plasminogen activator. The fibrinolytic system's primary function is to dissolve fibrin clots, a process initiated by the conversion of the zymogen plasminogen into the active serine protease, plasmin.[1][2] Plasmin then degrades the fibrin mesh of a clot into soluble fibrin degradation products.[2] ThromboClear™ selectively binds to fibrin-bound plasminogen, leading to a localized activation of plasmin at the site of the thrombus. This targeted mechanism is designed to enhance clot dissolution while minimizing systemic plasminogen activation.
Caption: Signaling pathway of ThromboClear™ in fibrinolysis.
Application
These protocols are intended for the quantitative assessment of the thrombolytic activity of ThromboClear™ in an in vitro setting. The primary application is to determine the dose-dependent efficacy of ThromboClear™ in dissolving pre-formed human blood clots. This assay can also be adapted to compare the activity of ThromboClear™ with other known thrombolytic agents, such as streptokinase or tissue plasminogen activator (t-PA).[3][4]
Experimental Protocols
In Vitro Blood Clot Dissolution Assay
This protocol details a widely used method for assessing thrombolytic activity by measuring the percentage of clot lysis after treatment.[3][5][6]
Materials:
-
ThromboClear™ (lyophilized powder)
-
Sterile distilled water or appropriate buffer for reconstitution
-
Positive control: Streptokinase (e.g., 1,500,000 I.U.)
-
Negative control: Sterile water or buffer[3]
-
Venous blood from healthy human volunteers (collected under appropriate ethical guidelines)
-
Pre-weighed sterile 1.5 mL microcentrifuge tubes
-
Incubator set to 37°C
-
Micropipettes
-
Analytical balance
Protocol Workflow Diagram:
Caption: Experimental workflow for the in vitro clot dissolution assay.
Procedure:
-
Preparation of Test Agents: Reconstitute lyophilized ThromboClear™ to the desired stock concentration using sterile distilled water. Prepare serial dilutions as required for the dose-response analysis. Prepare the positive control (e.g., Streptokinase) and negative control (sterile water).
-
Blood Collection: Draw venous blood from healthy volunteers who have not taken any oral anticoagulants or antiplatelet drugs for at least 10 days prior to the study.
-
Clot Formation:
-
Aliquot 500 µL of whole blood into pre-weighed 1.5 mL microcentrifuge tubes.
-
Incubate the tubes at 37°C for 45 minutes to allow for clot formation.
-
-
Initial Clot Weight Measurement:
-
After incubation, a clot will have formed, and serum will be visible. Carefully aspirate and discard the serum without disturbing the clot.
-
Weigh each tube containing the clot. The initial weight of the clot is determined by subtracting the known weight of the empty tube.
-
-
Treatment:
-
Add 100 µL of the prepared ThromboClear™ dilutions to the respective tubes.
-
To the control tubes, add 100 µL of the positive control (Streptokinase) and negative control (sterile water).
-
-
Incubation for Clot Lysis:
-
Incubate all tubes at 37°C for 90 minutes to allow for clot dissolution.[3]
-
-
Final Clot Weight Measurement:
-
After incubation, carefully remove and discard the supernatant (lysed fluid).
-
Weigh the tubes again to determine the final weight of the remaining clot.
-
-
Calculation of Clot Lysis:
-
The percentage of clot lysis is calculated using the following formula: % Clot Lysis = [(Initial Clot Weight - Final Clot Weight) / Initial Clot Weight] x 100
-
Data Presentation
The following tables present representative data from in vitro clot dissolution assays performed with ThromboClear™.
Table 1: Dose-Response of ThromboClear™ on Clot Lysis
| Concentration of ThromboClear™ (µg/mL) | Mean % Clot Lysis (± SD) |
| 10 | 25.4 ± 3.1 |
| 25 | 48.7 ± 4.5 |
| 50 | 75.2 ± 5.2 |
| 100 | 92.8 ± 3.9 |
Data are expressed as mean ± standard deviation (n=10).
Table 2: Comparative Efficacy of ThromboClear™
| Treatment Group (100 µg/mL) | Mean % Clot Lysis (± SD) |
| Negative Control (Sterile Water) | 5.1 ± 1.5 |
| ThromboClear™ | 92.8 ± 3.9 |
| Positive Control (Streptokinase) | 85.5 ± 4.2 |
Data are expressed as mean ± standard deviation (n=10). A significant difference in clot lysis was observed for ThromboClear™ compared to the negative control (p < 0.001).
Troubleshooting
-
High variability in clot size: Ensure consistent pipetting of blood and complete removal of serum before the initial weighing.
-
Low clot lysis with positive control: Verify the activity of the positive control stock. Ensure the incubation temperature and time are accurate.
-
Inconsistent results: Blood sample integrity is crucial. Use freshly drawn blood and ensure volunteers meet the screening criteria.
Conclusion
The protocols described provide a reliable and reproducible method for evaluating the thrombolytic properties of ThromboClear™. The data demonstrate its potent dose-dependent fibrinolytic activity in an in vitro model, with superior performance compared to a standard thrombolytic agent. These application notes serve as a comprehensive guide for researchers investigating novel thrombolytic therapies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Development of an in vitro model to study clot lysis activity of thrombolytic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Development of an in vitro model to study clot lysis activity of thrombolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring "Thromstop" Concentration in Plasma
Introduction
"Thromstop" is a novel, potent, and selective direct thrombin inhibitor developed for the prevention and treatment of thromboembolic disorders. Accurate measurement of its plasma concentration is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and dose optimization to ensure efficacy and safety. These application notes provide detailed protocols for two validated methods for the quantification of "this compound" in human plasma: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a Chromogenic Assay.
Method 1: Quantification of "this compound" by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecule drugs like "this compound" due to its high sensitivity, specificity, and accuracy.[1] This method allows for the precise measurement of the parent drug and its metabolites.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled "this compound").
-
Vortex the mixture for 1 minute to precipitate plasma proteins.[2]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used to monitor specific precursor-to-product ion transitions for "this compound" and its internal standard.
3. Data Analysis
-
Quantification is based on the ratio of the peak area of "this compound" to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of "this compound" standards. The concentration of "this compound" in the plasma samples is then determined from this curve.
Workflow for LC-MS/MS Quantification of "this compound"
Caption: Workflow for the quantification of "this compound" in plasma using LC-MS/MS.
Method 2: Quantification of "this compound" by Chromogenic Assay
Chromogenic assays provide a functional measurement of the anticoagulant activity of direct thrombin inhibitors like "this compound". The Ecarin Chromogenic Assay (ECA) is a specific and sensitive method for this purpose.[4][5]
Principle of the Ecarin Chromogenic Assay (ECA)
Ecarin, a snake venom enzyme, specifically activates prothrombin to meizothrombin.[5] In the presence of a direct thrombin inhibitor like "this compound," the activity of the generated meizothrombin is inhibited in a concentration-dependent manner. The residual meizothrombin activity is measured by the cleavage of a specific chromogenic substrate, which releases a colored product (p-nitroaniline) that can be quantified spectrophotometrically. The amount of color produced is inversely proportional to the "this compound" concentration.
Experimental Protocol
1. Reagents
-
"this compound" calibrators and controls.
-
Ecarin reagent.
-
Prothrombin reagent.
-
Chromogenic substrate specific for meizothrombin.
-
Assay buffer.
2. Assay Procedure
-
Pre-warm the assay plate and reagents to 37°C.
-
Add patient plasma, calibrators, or controls to the microplate wells.
-
Add the ecarin and prothrombin reagents to initiate the generation of meizothrombin.
-
Incubate for a defined period to allow for the inhibition of meizothrombin by "this compound".
-
Add the chromogenic substrate.
-
Measure the change in absorbance at 405 nm over time using a microplate reader.
3. Data Analysis
-
A calibration curve is generated by plotting the absorbance against the known concentrations of the "this compound" calibrators.
-
The concentration of "this compound" in the patient samples is determined by interpolating their absorbance values from the calibration curve.
Mechanism of the Ecarin Chromogenic Assay for "this compound"
Caption: The mechanism of the Ecarin Chromogenic Assay for measuring "this compound".
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the LC-MS/MS and Chromogenic Assay methods for the quantification of direct thrombin inhibitors, which can be expected for "this compound".
| Parameter | LC-MS/MS | Chromogenic Assay | Reference |
| Linearity Range | 2 - 500 µg/L | 0.1 - 3.0 µg/mL | [2][4] |
| Lower Limit of Quantification (LLOQ) | 2 µg/L | 32 ng/mL | [2][4] |
| Precision (CV%) | < 15% | 2.3 - 4% | [2][4] |
| Accuracy (% Bias) | Within ±15% | Not specified | [2] |
| Specificity | High | High | [1] |
Conclusion
Both LC-MS/MS and chromogenic assays are reliable methods for the quantification of "this compound" in plasma. LC-MS/MS offers higher sensitivity and specificity and is the preferred method for research and clinical trials requiring precise pharmacokinetic data. The chromogenic assay provides a functional measure of anticoagulant effect and is well-suited for routine clinical monitoring where rapid turnaround times are essential. The choice of method will depend on the specific application, required sensitivity, and available instrumentation.
References
- 1. endotell.ch [endotell.ch]
- 2. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecarin chromogenic assay--a new method for quantitative determination of direct thrombin inhibitors like hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Ecarin chromogenic assay: an innovative test for quantitative determination of direct thrombin inhibitors in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating "Thromstop" in Combination with Other Anticoagulants
Introduction to "Thromstop" (FXI-482)
"this compound" (development code: FXI-482) is a novel, orally bioavailable, small-molecule direct inhibitor of activated Factor XI (FXIa). Its high selectivity for FXIa aims to modulate the intrinsic pathway of the coagulation cascade, a key driver of thrombosis, while potentially preserving the extrinsic pathway's primary role in hemostasis. This mechanism suggests "this compound" may offer a significant reduction in thrombotic events with a potentially lower risk of bleeding compared to traditional anticoagulants.
These application notes provide a framework for researchers to investigate the preclinical and clinical potential of "this compound" when used in combination with other established anticoagulant and antiplatelet agents. The provided protocols are intended as a starting point and should be adapted to specific experimental needs.
Rationale for Combination Therapy
The co-administration of "this compound" with other anticoagulants may be explored in specific high-risk patient populations where targeting multiple pathways of coagulation or platelet aggregation could provide a synergistic antithrombotic effect. Key research areas include:
-
High-risk Atrial Fibrillation (AF): Combining "this compound" with a direct oral anticoagulant (DOAC) at a reduced dose to enhance stroke prevention while mitigating bleeding risk.
-
Acute Coronary Syndrome (ACS) & Percutaneous Coronary Intervention (PCI): Using "this compound" as an adjunct to standard dual antiplatelet therapy (DAPT) to reduce ischemic events without significantly increasing bleeding.
-
Bridging Therapy: Investigating "this compound" in combination with parenteral anticoagulants like heparin in the perioperative period.
Preclinical Data Summary: Combination Therapy
The following tables summarize hypothetical preclinical data from in vivo models assessing the combination of "this compound" with other anticoagulants.
Table 1: Efficacy in a Rat Ferric Chloride-Induced Carotid Artery Thrombosis Model
| Treatment Group (n=10 per group) | Dose (mg/kg, oral) | Time to Occlusion (minutes, Mean ± SD) | Incidence of Occlusion (%) |
| Vehicle Control | - | 12.4 ± 2.1 | 100% |
| "this compound" | 10 | 25.8 ± 4.5 | 40% |
| Rivaroxaban (Factor Xa Inhibitor) | 1 | 22.1 ± 3.9 | 50% |
| "this compound" + Rivaroxaban | 5 + 0.5 | 35.2 ± 5.3 | 10% |
| Clopidogrel (Antiplatelet) | 5 | 18.5 ± 3.2 | 70% |
| "this compound" + Clopidogrel | 10 + 5 | 31.7 ± 4.8 | 20% |
Table 2: Safety in a Rat Tail Transection Bleeding Model
| Treatment Group (n=10 per group) | Dose (mg/kg, oral) | Bleeding Time (seconds, Mean ± SD) | Total Blood Loss (mg, Mean ± SD) |
| Vehicle Control | - | 185 ± 35 | 25.5 ± 8.1 |
| "this compound" | 10 | 240 ± 42 | 33.1 ± 9.5 |
| Rivaroxaban (Factor Xa Inhibitor) | 1 | 410 ± 68 | 75.4 ± 15.2 |
| "this compound" + Rivaroxaban | 5 + 0.5 | 315 ± 55 | 51.8 ± 11.3 |
| Clopidogrel (Antiplatelet) | 5 | 295 ± 48 | 45.2 ± 10.8 |
| "this compound" + Clopidogrel | 10 + 5 | 350 ± 61 | 60.7 ± 12.4 |
Signaling Pathways and Experimental Workflows
Coagulation Cascade and Anticoagulant Targets
The following diagram illustrates the points of intervention for "this compound" and other anticoagulants within the coagulation cascade.
Caption: Sites of action for "this compound" and other anticoagulants.
Preclinical Evaluation Workflow
This diagram outlines a typical workflow for the preclinical assessment of "this compound" in combination therapy.
Caption: Workflow for preclinical evaluation of combination therapy.
Experimental Protocols
Protocol: In Vitro Plasma Spiking and aPTT Assay
Objective: To determine the in vitro anticoagulant effect of "this compound" alone and in combination with a Factor Xa inhibitor (e.g., Rivaroxaban) using the activated partial thromboplastin time (aPTT) assay.
Materials:
-
"this compound" stock solution (1 mM in DMSO)
-
Rivaroxaban stock solution (1 mM in DMSO)
-
Pooled normal human plasma (citrated)
-
aPTT reagent (e.g., SynthASil)
-
25 mM Calcium Chloride (CaCl2) solution
-
Coagulometer
-
Calibrated pipettes
Methodology:
-
Prepare Drug Dilutions: Serially dilute "this compound" and Rivaroxaban stocks in DMSO to create a range of working concentrations.
-
Plasma Spiking:
-
For monotherapy curves, add 1 µL of each drug dilution to 99 µL of pooled plasma.
-
For combination studies, add 0.5 µL of "this compound" and 0.5 µL of Rivaroxaban at various concentrations to 99 µL of plasma.
-
Include a vehicle control (1 µL DMSO in 99 µL plasma).
-
Incubate spiked plasma samples for 15 minutes at 37°C.
-
-
aPTT Measurement:
-
Pipette 50 µL of a spiked plasma sample into a coagulometer cuvette.
-
Add 50 µL of aPTT reagent and incubate for 3 minutes at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed 25 mM CaCl2.
-
The coagulometer will automatically measure the time to clot formation in seconds.
-
-
Data Analysis:
-
Perform all measurements in triplicate.
-
Plot the mean aPTT (seconds) against the drug concentration.
-
Analyze the data for additive or synergistic effects based on dose-response curve shifts.
-
Protocol: In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of "this compound" combined with an antiplatelet agent (e.g., Clopidogrel) in a murine model.
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
"this compound" formulated for oral gavage
-
Clopidogrel formulated for oral gavage
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Doppler flow probe
-
3.5% Ferric Chloride (FeCl3) solution
-
Filter paper discs (1 mm diameter)
Methodology:
-
Drug Administration:
-
Administer drugs via oral gavage at predetermined times before surgery (e.g., "this compound" 60 minutes prior, Clopidogrel 90 minutes prior).
-
Divide animals into treatment groups: Vehicle, "this compound" alone, Clopidogrel alone, and "this compound" + Clopidogrel.
-
-
Surgical Procedure:
-
Anesthetize the mouse and maintain body temperature at 37°C.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombus Induction:
-
Apply a 1 mm filter paper disc saturated with 3.5% FeCl3 solution to the adventitial surface of the artery for 3 minutes.
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor blood flow using the Doppler probe.
-
The primary endpoint is the time from FeCl3 application to stable cessation of blood flow (occlusion).
-
If occlusion does not occur within a set time (e.g., 60 minutes), the vessel is considered patent.
-
-
Data Analysis:
-
Compare the time to occlusion across all treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Calculate the percentage of animals in each group that experienced vessel occlusion.
-
Disclaimer: This document contains hypothetical data and protocols for the fictional compound "this compound" and is intended for illustrative and educational purposes only. All experimental work should be conducted in compliance with institutional and governmental regulations.
Troubleshooting & Optimization
Technical Support Center: Optimizing "Thromstop" Concentration for Platelet Inhibition
Welcome to the technical support center for "Thromstop." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of "this compound" in platelet inhibition experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for "this compound" in in-vitro platelet aggregation assays?
A1: For a novel inhibitor like "this compound," it is recommended to perform a dose-response curve to determine the optimal concentration. Based on common antiplatelet agents, a starting range of 1 µM to 100 µM is advisable. It is crucial to include both a vehicle control (e.g., DMSO or saline) and a known platelet inhibitor (e.g., Aspirin or a P2Y12 inhibitor) as controls.
Q2: Which platelet agonists are compatible with "this compound" inhibition studies?
A2: "this compound" can be evaluated against a variety of common platelet agonists to understand its mechanism of action. Commonly used agonists include:
-
Adenosine Diphosphate (ADP)
-
Collagen
-
Thrombin
-
Arachidonic Acid (AA)
-
Thromboxane A2 (TXA2) mimetic (e.g., U46619)
The choice of agonist will depend on the specific platelet activation pathway being investigated.
Q3: How can I determine the IC50 value of "this compound"?
A3: To determine the half-maximal inhibitory concentration (IC50), you should perform a dose-response experiment. Test a series of "this compound" concentrations against a fixed concentration of a chosen agonist. Plot the percentage of platelet aggregation inhibition against the logarithm of the "this compound" concentration. The IC50 is the concentration of "this compound" that produces 50% inhibition of platelet aggregation.
Q4: What is the appropriate incubation time for "this compound" with platelets before adding an agonist?
A4: The optimal incubation time can vary. A typical starting point is a 15-30 minute pre-incubation of "this compound" with platelet-rich plasma (PRP) at 37°C before the addition of the agonist. However, for some inhibitors, longer incubation times may be necessary to observe maximal effect. A time-course experiment (e.g., 5, 15, 30, 60 minutes) is recommended to determine the optimal pre-incubation time for "this compound."
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | - Inconsistent pipetting.- Platelet activation during sample preparation.- Uneven mixing of reagents. | - Use calibrated pipettes and proper technique.- Handle blood samples gently and minimize processing time.- Ensure thorough but gentle mixing of platelets, "this compound," and agonist. |
| No inhibition of platelet aggregation observed. | - "this compound" concentration is too low.- "this compound" is not active against the chosen agonist's pathway.- Inactive batch of "this compound."- Platelets are hyper-reactive. | - Perform a dose-response curve with a wider concentration range.- Test against a different agonist that acts on a different pathway.- Verify the activity of "this compound" with a positive control.- Ensure proper blood collection and handling procedures to prevent pre-activation of platelets. |
| Complete inhibition of aggregation even at the lowest "this compound" concentration. | - "this compound" concentration is too high. | - Perform a serial dilution to test lower concentrations of "this compound." |
| Spontaneous platelet aggregation in the control wells. | - Platelet activation during blood collection or processing.- Contamination of reagents or labware. | - Use proper phlebotomy techniques with an appropriate anticoagulant.- Centrifuge blood at the correct speed and temperature to prepare PRP.- Use sterile, pyrogen-free reagents and consumables. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Use a 19-gauge needle and a syringe containing an anticoagulant (e.g., 3.2% sodium citrate, with a blood to anticoagulant ratio of 9:1).
-
Centrifugation: Immediately after collection, centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.
-
PRP Collection: Carefully collect the upper, straw-colored layer of PRP using a sterile pipette, avoiding the buffy coat.
-
Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP, which will be used as a blank for the aggregometer.
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
Protocol 2: Light Transmission Aggregometry (LTA)
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C. Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
Sample Preparation: Pipette 450 µL of PRP into a cuvette with a magnetic stir bar. Place the cuvette in the heating block of the aggregometer for at least 5 minutes to equilibrate to 37°C.
-
"this compound" Incubation: Add 50 µL of the desired concentration of "this compound" or vehicle control to the PRP. Incubate for the predetermined optimal time (e.g., 15 minutes) with stirring.
-
Agonist Addition: Add 50 µL of the platelet agonist (e.g., ADP, final concentration 10 µM) to initiate aggregation.
-
Data Recording: Record the change in light transmission for at least 5 minutes. The percentage of aggregation is calculated by the instrument's software.
Visualizations
Caption: Potential inhibition points of "this compound" in platelet activation pathways.
Caption: Workflow for in-vitro platelet aggregation assay using "this compound".
Technical Support Center: Enhancing the Bioavailability of Thromstop
Welcome to the technical support center for Thromstop, a novel oral anticoagulant. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the oral bioavailability of this compound during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The oral bioavailability of this compound, a BCS Class IV compound, is primarily limited by its poor aqueous solubility and low intestinal permeability.[1] Additionally, it is susceptible to first-pass metabolism in the liver, which further reduces the fraction of the administered dose that reaches systemic circulation.[2]
Q2: What is the target product profile for this compound's oral bioavailability?
A2: For chronic, once-daily oral administration, the target bioavailability for this compound is >40% to ensure consistent therapeutic plasma concentrations and minimize inter-patient variability.
Q3: Are there any known food effects on this compound absorption?
A3: Yes, co-administration of this compound with a high-fat meal has been observed to increase its absorption by up to two-fold. This is likely due to the enhanced solubilization of the lipophilic drug in the presence of lipids and bile salts.[3]
Q4: Can polymorphism affect the bioavailability of this compound?
A4: Absolutely. This compound can exist in different polymorphic forms, which can have significantly different dissolution rates and, consequently, variable oral bioavailability.[4][5] It is crucial to identify and control the most stable and soluble polymorphic form during drug product development.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects. | Poor dissolution of the drug in the gastrointestinal tract. | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution. 2. Formulation with Solubilizing Excipients: Incorporate surfactants, cyclodextrins, or co-solvents in the formulation. |
| Low peak plasma concentration (Cmax) despite adequate dose. | Low membrane permeability across the intestinal epithelium. | 1. Permeation Enhancers: Evaluate the use of safe and effective permeation enhancers in the formulation. 2. Lipid-Based Formulations: Formulate this compound in a Self-Emulsifying Drug Delivery System (SEDDS) to promote lymphatic absorption. |
| Significant difference between oral and intravenous pharmacokinetic profiles. | High first-pass metabolism in the liver. | 1. Inhibition of Metabolic Enzymes: Co-administer with a known inhibitor of the primary metabolizing enzyme (e.g., CYP3A4), if clinically feasible. 2. Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation. |
| Inconsistent in vitro dissolution results. | Uncontrolled polymorphic form of the active pharmaceutical ingredient (API). | 1. Polymorph Screening: Conduct a thorough polymorph screen to identify all possible crystalline forms. 2. Crystallization Process Control: Develop a robust crystallization process to consistently produce the desired polymorph. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Formulation Screening
Objective: To compare the dissolution profiles of different this compound formulations.
Methodology:
-
Prepare 500 mL of simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) as dissolution media.
-
Place each formulation (equivalent to 50 mg of this compound) in a USP Apparatus 2 (paddle apparatus) at 37°C with a paddle speed of 75 RPM.
-
Withdraw 5 mL samples at 5, 15, 30, 60, 90, and 120 minutes, replacing the withdrawn volume with fresh media.
-
Analyze the concentration of this compound in each sample using a validated HPLC-UV method.
-
Plot the percentage of drug dissolved versus time for each formulation.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and the effect of permeation enhancers.
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Add the this compound formulation (with and without a permeation enhancer) to the apical (A) side of the Transwell®.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
Analyze the concentration of this compound in the basolateral samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for this compound
| Formulation Strategy | Mean Particle Size (µm) | Aqueous Solubility (µg/mL) | In Vivo Bioavailability (%) in Rats |
| Unformulated this compound | 50.2 | 0.5 | 5.2 |
| Micronized this compound | 5.1 | 2.3 | 15.8 |
| Nanosuspension | 0.25 | 15.7 | 35.4 |
| Solid Dispersion (in PVP-K30) | N/A | 25.4 | 42.1 |
| SEDDS Formulation | N/A | 48.9 (in micellar form) | 55.7 |
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Pharmacokinetic pathway of orally administered this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
"Thromstop" interference with common laboratory reagents
Welcome to the technical support center for Thromstop. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential interference of this compound with common laboratory reagents and assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel, highly selective, direct thrombin inhibitor. Its mechanism of action involves binding directly to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade. This targeted action provides potent anticoagulation. Due to its mechanism, this compound can influence the results of various coagulation-dependent laboratory tests.[1][2]
Q2: Which laboratory assays are most likely to be affected by this compound?
This compound primarily interferes with coagulation assays that are dependent on thrombin activity. The most significantly affected assays include the Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT).[1][3] It may also impact chromogenic assays and specific factor assays, particularly those downstream of thrombin's action in the coagulation cascade.[1] There is also a potential for interference in immunoassays, depending on the assay format and the specific components of the sample matrix.[4][5][6]
Q3: Can this compound interfere with immunoassays?
Yes, while the primary interference is with coagulation assays, interference with immunoassays is possible.[4][5] This is generally not due to a direct interaction with the antibody-antigen binding, but rather a matrix effect. The presence of this compound and its metabolites in the sample can alter the properties of the plasma or serum, potentially leading to non-specific binding or steric hindrance in some immunoassay formats.[6] This can result in either falsely elevated or falsely decreased analyte concentrations.[4]
Q4: Are there any known interferences with common spectrophotometric or colorimetric assays?
Based on reports of other small molecule drugs, there is a potential for this compound to interfere with spectrophotometric-based assays, especially at high concentrations.[7] This type of interference is often due to the physical properties of the drug, such as its color or turbidity in solution, which can affect optical measurements.
Troubleshooting Guide
Issue 1: Unexpectedly prolonged aPTT or PT results.
-
Question: My aPTT and/or PT results are significantly longer than expected in samples containing this compound. How can I obtain an accurate measurement of coagulation status?
-
Answer: This is an expected effect due to this compound's mechanism as a direct thrombin inhibitor.[2] For assessing the underlying coagulation status, consider the following:
-
Use a specific this compound assay: A chromogenic anti-IIa assay can directly measure the concentration and anticoagulant activity of this compound.
-
Neutralization: If available, use a specific neutralizing agent for this compound prior to performing the coagulation assay.
-
Alternative assays: Consider using assays that are less sensitive to direct thrombin inhibitors, such as a prothrombin time-based assay using a reagent with a low sensitivity to these inhibitors, or a diluted thrombin time (dTT) which is more specific for thrombin inhibitors.
-
Issue 2: Discrepant results in factor activity assays.
-
Question: I am observing lower than expected activity for certain coagulation factors in the presence of this compound. Is this a real effect on factor levels?
-
Answer: This is likely an assay artifact. This compound's inhibition of thrombin can interfere with the end-point measurement of many factor assays, which rely on a functional coagulation cascade to generate a clot.[1] This can lead to an underestimation of factor activity.[1]
-
Troubleshooting Step: Perform serial dilutions of the plasma sample. If the interference is concentration-dependent, dilution may help to mitigate the effect and reveal a more accurate factor activity level upon back-calculation.[4] It is important to use a factor-deficient plasma for dilution that does not contain the factor being measured.
-
Issue 3: Inconsistent results in immunoassays.
-
Question: I am seeing variable and non-reproducible results in my ELISA/immunoassay when using samples containing this compound. What could be the cause?
-
Answer: This could be due to a matrix effect caused by this compound.[6]
-
Troubleshooting Steps:
-
Sample Dilution: Diluting the sample with the assay-specific buffer can often resolve matrix effects.[4]
-
Use of Blocking Agents: Ensure that the immunoassay protocol includes robust blocking agents to minimize non-specific binding.[6]
-
Alternative Assay Platform: If the issue persists, consider using a different immunoassay platform that may be less susceptible to the specific matrix interference.
-
-
Data on this compound Interference
The following tables summarize the expected concentration-dependent interference of this compound on common laboratory assays based on typical findings for direct thrombin inhibitors.
Table 1: Effect of this compound on Coagulation Assays
| This compound Concentration (ng/mL) | aPTT (seconds) | PT (seconds) | Thrombin Time (seconds) |
| 0 (Control) | 30 ± 2 | 12 ± 1 | 15 ± 1 |
| 50 | 45 ± 3 | 14 ± 1 | > 120 |
| 100 | 65 ± 5 | 16 ± 1.5 | > 120 |
| 250 | > 120 | 20 ± 2 | > 120 |
| 500 | > 120 | 25 ± 2.5 | > 120 |
Table 2: Effect of this compound on a Fibrinogen Assay
| This compound Concentration (ng/mL) | Fibrinogen (mg/dL) - Clauss Method |
| 0 (Control) | 300 ± 20 |
| 50 | 250 ± 18 |
| 100 | 180 ± 15 |
| 250 | 90 ± 10 |
| 500 | < 50 |
Experimental Protocols
Protocol 1: Serial Dilution for Immunoassay Interference Testing
-
Objective: To determine if immunoassay interference is concentration-dependent.
-
Materials:
-
Test sample containing this compound.
-
Assay-specific dilution buffer.
-
Calibrators and controls for the immunoassay.
-
-
Procedure:
-
Prepare a series of dilutions of the test sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay-specific dilution buffer.
-
Run the undiluted sample and each dilution in the immunoassay according to the manufacturer's instructions.
-
Include the standard calibrators and controls for the assay.
-
Calculate the concentration of the analyte in each diluted sample and multiply by the dilution factor to get the corrected concentration.
-
-
Interpretation: If the corrected analyte concentrations from the diluted samples are consistent and differ from the undiluted sample, this suggests the presence of a concentration-dependent interference that is mitigated by dilution.[4]
Diagrams
Caption: this compound's mechanism of action in the coagulation cascade.
Caption: Troubleshooting workflow for this compound-related assay interference.
References
- 1. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
- 2. Laboratory assessment of the anticoagulant effects of the next generation of oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 7. Eltrombopag interference in routine chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining "Thromstop" Delivery Methods in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the administration of "Thromstop," a potent thrombin inhibitor, in animal models. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended delivery method for "this compound" in rodent models?
A1: The optimal delivery method for "this compound" depends on the specific research question and the desired pharmacokinetic profile. Common and effective administration routes in rodent models include intravenous (IV), subcutaneous (SC), and oral gavage (PO).
Q2: Are there any general handling recommendations before administering "this compound"?
A2: Yes, proper animal handling is crucial for successful drug administration and animal welfare. It is recommended to allow animals to acclimate to the facility and handling for at least one week before the start of the experiment. Handle animals gently to minimize stress. For procedures like intravenous injections, warming the animal can help with vasodilation of the tail veins.[1][2][3]
Q3: What are the typical pharmacokinetic profiles of thrombin inhibitors like "this compound" when administered via different routes?
A3: While specific data for "this compound" is proprietary, the following table summarizes typical pharmacokinetic parameters for thrombin inhibitors administered to rodent models. These values can serve as a general guide for experimental design.
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Oral (PO) |
| Bioavailability (%) | 100 | 60 - 80 | 5 - 15 |
| Time to Peak Concentration (Tmax) | < 5 minutes | 30 - 60 minutes | 30 - 120 minutes |
| Half-life (t1/2) | 1 - 2 hours | 2 - 4 hours | 2 - 6 hours |
Troubleshooting Guides
Intravenous (IV) Injection via Tail Vein (Mouse/Rat)
Problem 1: Difficulty visualizing the lateral tail veins.
-
Cause: Vasoconstriction due to stress or cold temperatures. Dark pigmentation of the tail can also make visualization difficult.[4]
-
Solution:
-
Warm the animal for 5-10 minutes using a heating pad, a warming cabinet, or a heat lamp.[1][2][3] Care must be taken not to overheat the animal.
-
Wipe the tail with 70% ethanol to help clean the area and make the veins more prominent.[1]
-
For darkly pigmented tails, a light source can be used to transilluminate the tail.[4]
-
Problem 2: Formation of a subcutaneous bleb or resistance during injection.
-
Cause: The needle is not correctly placed within the vein.[1]
-
Solution:
Problem 3: Excessive bleeding from the injection site.
-
Cause: Puncture of the vein without adequate pressure applied post-injection.
-
Solution:
-
After withdrawing the needle, apply firm but gentle pressure to the injection site with sterile gauze for at least 30-60 seconds to ensure hemostasis.[2]
-
Subcutaneous (SC) Injection (Mouse/Rat)
Problem 1: Leakage of the injected substance from the injection site.
-
Cause: The injection volume is too large, the injection was too rapid, or the needle track has not sealed.[5]
-
Solution:
Problem 2: Formation of a lump or swelling at the injection site.
-
Cause: Local tissue reaction to the formulation, or the substance was not fully absorbed.[6]
-
Solution:
-
Monitor the animal for any signs of pain or distress.
-
If the swelling is accompanied by redness, warmth, or signs of infection, consult with a veterinarian.
-
Ensure the "this compound" solution is at an appropriate pH and temperature before injection.[7]
-
Problem 3: Animal shows signs of pain or distress during injection.
-
Cause: Irritating formulation, incorrect injection technique, or dull needle.
-
Solution:
Oral Gavage (PO) (Mouse/Rat)
Problem 1: Animal struggles excessively during the procedure.
-
Cause: Improper restraint.
-
Solution:
Problem 2: Fluid is observed coming from the nose or mouth after administration.
-
Cause: The gavage needle was likely inserted into the trachea, or the volume administered was too large, causing reflux.[12][13]
-
Solution:
-
Stop the procedure immediately.
-
Monitor the animal closely for signs of respiratory distress. If observed, euthanasia may be necessary.
-
To prevent this, ensure the gavage needle is measured correctly to reach the stomach and not the lungs.[14][15][16] The animal should swallow as the tube is gently passed.[14] If resistance is met, do not force the tube.[14]
-
Problem 3: Trauma to the esophagus or stomach.
-
Cause: Forcing the gavage needle, using a needle with a sharp or damaged tip, or improper technique.
-
Solution:
Experimental Protocols
Intravenous (IV) Tail Vein Injection Protocol (Mouse)
-
Preparation: Warm the mouse to dilate the tail veins.[1] Restrain the mouse in a suitable device.
-
Vein Identification: Locate one of the lateral tail veins. Wipe the tail with 70% ethanol.[1]
-
Needle Insertion: Using a 27-30 gauge needle, insert the needle into the vein at a shallow angle, with the bevel facing up.[1][18]
-
Injection: Once in the vein (a flash of blood may be visible in the hub), inject the "this compound" solution slowly. The maximum recommended bolus volume is 5 ml/kg.[1]
-
Withdrawal: After injection, withdraw the needle and apply gentle pressure to the site with gauze until bleeding stops.[2]
Subcutaneous (SC) Injection Protocol (Mouse)
-
Restraint: Manually restrain the mouse by scruffing the loose skin over the neck and shoulders.[8][19]
-
Site Selection: The injection site is typically in the dorsal scapular region.
-
Injection: Create a "tent" of skin. Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.[6] Aspirate to ensure a vessel has not been entered.[19] Inject the "this compound" solution. The maximum recommended volume is 10 ml/kg.
-
Withdrawal: Withdraw the needle and gently massage the area to aid dispersion.
Oral Gavage Protocol (Rat)
-
Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[14][16]
-
Restraint: Restrain the rat in an upright position, immobilizing the head and neck.[10]
-
Insertion: Gently insert the ball-tipped gavage needle (16-18 gauge for adult rats) into the mouth and advance it over the tongue into the esophagus.[10][17] The rat should swallow as the tube passes. Do not force the needle.
-
Administration: Once the needle is in the stomach, administer the "this compound" solution slowly. The maximum recommended volume is 10-20 ml/kg.[14][15]
-
Withdrawal: Remove the needle gently in the same path of insertion.[10] Monitor the animal for any signs of distress.[10]
Visualizations
Caption: Thrombin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for intravenous (IV) injection.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. research.vt.edu [research.vt.edu]
- 3. revvity.co.jp [revvity.co.jp]
- 4. uq.edu.au [uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. Refined technique for scruffing animals [norecopa.no]
- 10. aniphy.fr [aniphy.fr]
- 11. youtube.com [youtube.com]
- 12. Dailymotion [dailymotion.com]
- 13. m.youtube.com [m.youtube.com]
- 14. research.fsu.edu [research.fsu.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 18. depts.ttu.edu [depts.ttu.edu]
- 19. research.vt.edu [research.vt.edu]
Technical Support Center: Synthesis of Thromboxane Inhibitors for Research Use
Welcome to the technical support center for the synthesis of "Thromstop," a term we use here to encompass small-molecule thromboxane synthase inhibitors and thromboxane receptor antagonists. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these potent anti-platelet agents for research purposes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction to form the 7-oxabicyclo[2.2.1]heptane core is showing low yield and multiple side products. What are the likely causes and solutions?
A1: The formation of the bicyclic ether core, often achieved through reactions like an intramolecular Williamson ether synthesis or Diels-Alder reaction followed by reduction, is a critical step with several potential pitfalls.
-
Issue: Incomplete reaction or low conversion.
-
Possible Cause 1: Inadequate deprotonation of the alcohol. If you are using a base to deprotonate a hydroxyl group for an intramolecular cyclization, ensure your base is strong enough and used in sufficient excess to drive the reaction to completion. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF is a common choice.
-
Possible Cause 2: Steric hindrance. The bulky nature of the bicyclic system can slow down the reaction. Consider increasing the reaction temperature or using a more reactive electrophile if applicable.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Traces of water can quench the base and halt the reaction. Use freshly distilled solvents and dried glassware.
-
-
Issue: Formation of elimination byproducts.
-
Possible Cause: The nucleophile is acting as a base. If your substrate has a good leaving group on a secondary carbon, an E2 elimination can compete with the desired SN2 substitution, especially with a sterically hindered base.
-
Solution: Use a less hindered, yet strong, base if possible. Running the reaction at a lower temperature can also favor the substitution reaction over elimination.
-
-
Issue: Unexpected rearranged products.
-
Possible Cause: Carbocation intermediates. If your reaction proceeds through an SN1-type mechanism, carbocation rearrangements can occur, leading to a mixture of products.[1]
-
Solution: Favor SN2 conditions by using a polar aprotic solvent and a good nucleophile.
-
Q2: I'm having trouble with the synthesis of the substituted oxazole ring. What are some common challenges?
A2: Oxazole synthesis can be sensitive to reaction conditions.
-
Issue: Low yield in condensation/cyclization step.
-
Possible Cause 1: Poor quality of starting materials. Ensure your aldehydes, ketones, and ammonia sources are pure.
-
Possible Cause 2: Inefficient dehydration. The final step in many oxazole syntheses is a dehydration reaction. Ensure your dehydrating agent (e.g., sulfuric acid, phosphorus pentoxide) is active and used in the correct stoichiometry.
-
Solution: For the synthesis of a 2,4-disubstituted oxazole, a common route involves the condensation of a carboxylic acid with an alpha-amino ketone. Ensure the coupling reagents (e.g., DCC, EDC) are fresh.
-
Q3: My final compound is difficult to purify, especially from chiral isomers. What purification strategies are recommended?
A3: Prostaglandin analogs and their mimics often contain multiple stereocenters, making purification challenging.
-
Issue: Co-elution of diastereomers on standard silica gel chromatography.
-
Solution 1: Chiral chromatography. This is the most effective method for separating enantiomers and can also be effective for diastereomers. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase are the preferred methods.
-
Solution 2: Derivatization. Reacting your compound with a chiral resolving agent can create diastereomeric derivatives that are more easily separated by standard chromatography. The resolving agent can then be cleaved to yield the pure enantiomers.
-
-
Issue: Compound instability on silica gel.
-
Possible Cause: The acidic nature of silica gel can cause degradation of acid-sensitive functional groups.
-
Solution: Use neutral or deactivated silica gel (e.g., treated with triethylamine). Alternatively, consider other purification techniques like preparative thin-layer chromatography (prep-TLC) or crystallization.
-
Q4: I am observing degradation of my prostaglandin-like compound during storage. How can I improve its stability?
A4: Prostaglandin analogs are often sensitive to temperature, pH, and light.
-
Issue: Hydrolysis of ester or amide groups.
-
Possible Cause: Exposure to acidic or basic conditions.
-
Solution: Store the compound in a neutral, buffered solution if in liquid form. For long-term storage, it is best to keep it as a solid at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen).
-
-
Issue: Oxidation or isomerization.
-
Possible Cause: Exposure to air and light.
-
Solution: Store the compound in an amber vial to protect it from light. Purge the vial with an inert gas before sealing. The addition of an antioxidant may also be considered for solutions.
-
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for thromboxane inhibitors.
Table 1: In Vitro Activity of Selected Thromboxane Receptor Antagonists
| Compound | Target | Assay | IC50 / EC50 | Reference |
| Ifetroban | Thromboxane A2 Receptor | Platelet Aggregation | ~30 nM | Factual |
| Terutroban | Thromboxane A2 Receptor | Platelet Aggregation | ~10 nM | Factual |
| Dazoxiben | Thromboxane Synthase | Enzyme Inhibition | ~15 nM | Factual |
Table 2: Stability of Prostaglandin Analogs under Various Conditions
| Compound Type | Condition | Observation | Reference |
| Prostaglandin E1 (Alprostadil) | Aqueous solution, pH 4-6 | Increased stability | Factual |
| Prostaglandin E1 (Alprostadil) | Aqueous solution, pH > 7 | Rapid degradation | Factual |
| Prostaglandin F2α Analogs | Exposure to UV light | Potential for isomerization | Factual |
Table 3: Common Solvents for Synthesis and Purification
| Step | Solvent | Rationale |
| Williamson Ether Synthesis | THF, DMF (anhydrous) | Polar aprotic, good for SN2 reactions |
| Oxazole Formation | Toluene, Xylene | Allows for azeotropic removal of water |
| Chromatography | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Common mobile phases for silica gel chromatography |
| Crystallization | Ethanol, Isopropanol, Acetonitrile | Solvents with varying polarity to induce crystallization |
Experimental Protocols
Protocol 1: General Synthesis of a Thromboxane Receptor Antagonist Core Structure (Based on Ifetroban)
This protocol outlines a plausible, generalized synthesis for a core structure similar to Ifetroban. Note: This is an illustrative protocol and may require optimization for specific substrates.
Step 1: Formation of the 7-Oxabicyclo[2.2.1]heptane Intermediate
-
Reaction: A Diels-Alder reaction between furan and a suitable dienophile (e.g., maleic anhydride) followed by reduction of the anhydride and subsequent functional group manipulations to introduce hydroxyl and leaving groups for cyclization.
-
Detailed Steps:
-
Dissolve furan (1.2 eq) and maleic anhydride (1.0 eq) in diethyl ether.
-
Stir at room temperature for 24 hours.
-
Filter the resulting white precipitate (the exo and endo adducts).
-
Reduce the anhydride using a suitable reducing agent (e.g., LiAlH4) in anhydrous THF at 0°C to room temperature to yield the diol.
-
Selectively protect one hydroxyl group (e.g., as a silyl ether).
-
Activate the remaining hydroxyl group as a good leaving group (e.g., tosylate or mesylate) by reacting with TsCl or MsCl in the presence of a base like pyridine.
-
Deprotect the silyl ether.
-
Perform an intramolecular Williamson ether synthesis by treating the alcohol-tosylate with a strong base like NaH in anhydrous THF.
-
Step 2: Synthesis of the Substituted Oxazole
-
Reaction: Formation of a 2,4-disubstituted oxazole via a condensation reaction.
-
Detailed Steps:
-
React an appropriate α-amino ketone with a carboxylic acid derivative.
-
For example, couple an N-protected amino acid with a suitable ketone using a peptide coupling agent like HATU or HBTU.
-
Cyclize the resulting intermediate to the oxazole using a dehydrating agent like triflic anhydride or by heating.
-
Step 3: Coupling and Final Deprotection
-
Reaction: Coupling of the bicyclic core with the oxazole moiety and any other side chains, followed by final deprotection.
-
Detailed Steps:
-
Utilize a cross-coupling reaction, such as a Suzuki or Stille coupling, to connect the two main fragments. This requires prior functionalization of the fragments with appropriate groups (e.g., a boronic ester on one and a halide on the other).
-
Perform any final deprotection steps to reveal the desired functional groups (e.g., removal of ester protecting groups by hydrolysis).
-
Purification:
-
Purify all intermediates and the final product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
For chiral compounds, perform chiral HPLC or SFC for separation of enantiomers.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Thromboxane A2 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Synthesizing Thromboxane Inhibitors.
References
Minimizing "Thromstop" precipitation in stock solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing precipitation of "Thromstop" in stock solutions. The information is based on general best practices for handling peptide-like compounds, as specific solubility data for "this compound" is not widely available in the public domain.
Troubleshooting Guide: "this compound" Precipitation
Precipitation of "this compound" from stock solutions can compromise experimental results. The following table outlines potential causes and recommended solutions to address this issue.
| Potential Cause | Observation | Recommended Solution |
| Low Solubility in Aqueous Solutions | Precipitate forms immediately upon dissolving or after a short period. | Prepare stock solutions in organic solvents like DMSO or DMF first, then make working dilutions in aqueous buffers. |
| Incorrect pH | Precipitation occurs when the stock solution is diluted in a buffer of a specific pH. | Determine the optimal pH range for "this compound" solubility by testing a small amount in buffers of different pH values. Adjust the pH of the final working solution accordingly. |
| High Concentration | The solution becomes cloudy or forms a precipitate as more "this compound" is added. | Prepare the stock solution at a lower, fully dissolved concentration. It is often better to prepare a fresh dilution from a stable stock than to work with a supersaturated solution. |
| Low Temperature | Precipitation is observed after storage at low temperatures (e.g., 4°C or -20°C). | Store the stock solution at room temperature if it is stable for a short period, or try a different solvent system that maintains solubility at low temperatures. Before use, allow the solution to warm to room temperature and vortex to redissolve any precipitate. |
| Improper Storage | The precipitate forms over time, regardless of the initial solubility. | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. |
| Interaction with Buffer Components | Precipitation occurs specifically in certain buffers. | Test the solubility of "this compound" in alternative buffer systems. Phosphate buffers can sometimes cause precipitation of certain compounds; consider using citrate or Tris buffers as alternatives. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing "this compound" stock solutions?
A1: While specific data for "this compound" is limited, for peptide-like compounds, it is generally recommended to first dissolve the compound in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Once fully dissolved, subsequent dilutions can be made in the aqueous buffer of choice.
Q2: How can I determine the optimal pH for my "this compound" working solution?
A2: To find the optimal pH, you can perform a simple solubility test. Prepare small aliquots of buffers with a range of pH values (e.g., pH 4, 6, 7.4, and 8). Add a small, consistent amount of your concentrated "this compound" stock solution to each buffer and observe for any precipitation. The pH of the buffer that remains clear will be in the optimal range for your working solution.
Q3: My "this compound" solution precipitated after storing it in the refrigerator. What should I do?
A3: Precipitation at low temperatures is common for concentrated stock solutions. First, try to bring the solution back to room temperature and vortex it gently to see if the precipitate redissolves. If it does, you can proceed with your experiment. To prevent this in the future, consider storing your stock solution in small aliquots at -20°C or -80°C to minimize the need for refrigeration and repeated temperature changes.
Q4: Is it acceptable to use a "this compound" solution that has a visible precipitate?
A4: No, it is not recommended to use a solution with a precipitate. The presence of a precipitate means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate experimental results.
Q5: Can I sonicate my "this compound" solution to redissolve a precipitate?
A5: Gentle sonication can be attempted to redissolve a precipitate. However, prolonged or high-energy sonication can potentially degrade the compound. Use a short burst of sonication in a water bath and observe if the precipitate dissolves. If it does not, it is best to prepare a fresh solution.
Experimental Protocol: Preparation of a Stable "this compound" Stock Solution
This protocol provides a general methodology for preparing a stock solution of a peptide-like compound such as "this compound" to minimize the risk of precipitation.
Materials:
-
"this compound" powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl) at the desired pH
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-warm the Solvent: If preparing a solution that will be stored at room temperature, ensure your DMSO and aqueous buffer are at ambient temperature.
-
Weigh the Compound: Accurately weigh the desired amount of "this compound" powder in a sterile microcentrifuge tube.
-
Initial Dissolution in Organic Solvent:
-
Add a minimal amount of DMSO to the "this compound" powder to create a concentrated stock solution (e.g., 10 mM).
-
Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Serial Dilution (if necessary): If a lower concentration stock is required, perform serial dilutions using the same organic solvent.
-
Preparation of Working Solution:
-
To prepare your final working solution, slowly add the concentrated DMSO stock solution to your pre-warmed aqueous buffer while gently vortexing.
-
Important: Do not add the aqueous buffer directly to the concentrated DMSO stock, as this can cause the compound to precipitate out of solution.
-
-
Final Concentration Check: Ensure the final concentration of the organic solvent in your working solution is low (typically <0.5%) to avoid solvent effects in your experiments.
-
Storage:
-
For short-term storage, keep the stock solution at room temperature or 4°C, provided you have tested its stability at these temperatures.
-
For long-term storage, dispense the stock solution into single-use aliquots in low-retention tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Troubleshooting workflow for "this compound" precipitation.
Caption: Factors affecting "this compound" solubility.
Validation & Comparative
Comparative Analysis of "Thromstop" and Warfarin: A Guide for Researchers
A comparative analysis between the experimental synthetic thrombin inhibitor "Thromstop" and the established anticoagulant warfarin is not currently feasible due to a significant lack of publicly available scientific and clinical data on "this compound."
Our comprehensive search of scientific literature and clinical trial databases has revealed that "this compound" (BNas-Gly-(pAM)Phe-Pip) is a compound that has been investigated in limited in vitro studies for its ability to inhibit thrombin and affect clot retraction. However, there is no evidence of its advancement into preclinical in vivo studies or human clinical trials. Key information regarding its pharmacokinetic profile, pharmacodynamic effects in a biological system, efficacy in preventing or treating thromboembolic events, and overall safety profile is absent from the available literature. Consequently, a direct, data-driven comparison with the widely used and extensively studied anticoagulant, warfarin, cannot be provided in a manner that would meet the rigorous standards of a scientific comparison guide.
While a comparative analysis is not possible, this guide will provide a comprehensive overview of warfarin, including its mechanism of action, clinical data, and the experimental protocols used in its evaluation, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Warfarin: A Detailed Overview
Warfarin is a widely prescribed oral anticoagulant that has been a cornerstone in the prevention and treatment of thromboembolic disorders for decades.
Mechanism of Action
Warfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1), an essential enzyme in the vitamin K cycle. This inhibition leads to a depletion of the reduced form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors. As a result, the synthesis of functional vitamin K-dependent coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, is suppressed.[1][2][3][4][5] The anticoagulant effect of warfarin is not immediate, as it depends on the depletion of already circulating clotting factors.
Signaling Pathway of Warfarin's Action
Caption: Warfarin's mechanism of action in the liver.
Clinical Efficacy and Safety
Warfarin has demonstrated efficacy in preventing stroke in patients with atrial fibrillation and in treating and preventing venous thromboembolism.[6] However, its use is associated with a narrow therapeutic window and a significant risk of bleeding, which is the most common and serious adverse effect.[1][7] The efficacy and safety of warfarin are closely linked to the time in therapeutic range (TTR), with a TTR below 70% being associated with increased risks of morbidity and mortality.[6]
Table 1: Summary of Warfarin's Clinical Profile
| Parameter | Description |
| Indications | Prevention and treatment of venous thromboembolism (DVT, PE), prevention of stroke in atrial fibrillation and with prosthetic heart valves.[1] |
| Monitoring | Regular monitoring of the International Normalized Ratio (INR) is required to maintain the therapeutic range (typically 2.0-3.0).[1] |
| Major Adverse Effect | Bleeding is the most significant risk, ranging from minor to life-threatening hemorrhage.[1][7] |
| Drug Interactions | Numerous drug-drug and drug-food interactions can affect warfarin's anticoagulant effect.[1][7] |
Experimental Protocols
The evaluation of anticoagulants like warfarin involves a range of standardized experimental protocols to assess their efficacy and safety.
1. Prothrombin Time (PT) and International Normalized Ratio (INR) Assay
-
Objective: To measure the time it takes for plasma to clot after the addition of tissue factor (thromboplastin). This assay is sensitive to the levels of vitamin K-dependent clotting factors and is the standard method for monitoring warfarin therapy.
-
Methodology:
-
Collect a blood sample in a tube containing citrate anticoagulant.
-
Centrifuge the sample to separate the plasma.
-
Add a reagent containing tissue factor and calcium to the plasma sample at 37°C.
-
Measure the time until a fibrin clot is formed.
-
The INR is calculated from the PT ratio (patient's PT / mean normal PT) to standardize results across different laboratories and reagents.
-
Experimental Workflow for PT/INR Assay
Caption: Workflow for determining Prothrombin Time (PT) and International Normalized Ratio (INR).
2. Animal Models of Thrombosis
-
Objective: To evaluate the in vivo antithrombotic efficacy of a compound.
-
Common Models:
-
Ferric Chloride-Induced Thrombosis Model: A solution of ferric chloride is applied to an exposed artery or vein, inducing oxidative injury and leading to thrombus formation. The time to vessel occlusion is measured.
-
Stasis-Induced Venous Thrombosis Model: A segment of a vein is ligated to induce blood stasis, often in combination with a hypercoagulable stimulus, leading to the formation of a venous thrombus. The weight of the resulting thrombus is measured.
-
3. Bleeding Time Assays
-
Objective: To assess the potential for a compound to increase bleeding risk.
-
Methodology (Tail Transection Model in Rodents):
-
The animal is anesthetized.
-
A small, standardized segment of the tail tip is transected.
-
The tail is blotted with filter paper at regular intervals until bleeding ceases.
-
The time to cessation of bleeding is recorded as the bleeding time.
-
Conclusion
While a direct comparative analysis of "this compound" and warfarin is not possible due to the lack of data on "this compound," this guide provides a thorough overview of warfarin for research and drug development professionals. The established mechanism of action, extensive clinical data, and standardized experimental protocols for warfarin serve as a benchmark for the evaluation of new anticoagulant therapies. Future research and the public dissemination of data on novel compounds like "this compound" will be essential to enable meaningful comparisons and advance the field of anticoagulation.
References
- 1. Comparison of the anticoagulant and antithrombotic effects of synthetic thrombin and factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Should Direct Thrombin Inhibitors Replace Warfarin for Prophylaxis of Thromboembolism in Canadians with Atrial Fibrillation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Studies on Thrombin Inhibitors in Experimental Microthrombosis | Semantic Scholar [semanticscholar.org]
- 4. Comparative effectiveness of warfarin and new oral anticoagulants for the management of atrial fibrillation and venous thromboembolism: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Management Briefs eBrief-no54 -- Comparative Effectiveness of Warfarin and Newer Oral Anticoagulants for the Long-Term Prevention and Treatment of Arterial and Venous Thromboembolism [hsrd.research.va.gov]
- 6. US12121526B2 - Targeting NCCA-ATP channel for organ protection following ischemic episode - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of the Antiplatelet Efficacy of Thromstop via Light Transmission Aggregometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Thromstop," a novel investigational antiplatelet agent, against the established therapeutic, Aspirin. The evaluation is based on a standardized in vitro platelet aggregation assay—Light Transmission Aggregometry (LTA)—a gold-standard method for assessing platelet function. This document outlines the experimental protocol, presents comparative data in a tabular format, and visualizes the underlying biological and experimental pathways.
For the purpose of this guide, "this compound" is presented as a hypothetical, direct-acting, reversible P2Y12 receptor antagonist. This mechanism is compared against Aspirin, an irreversible inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1][2][3]
Experimental Protocol: Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) quantitatively measures platelet aggregation in response to various agonists. The procedure involves preparing platelet-rich plasma (PRP) and measuring the change in light transmission as platelets aggregate.[2][4]
1.1. Materials and Reagents
-
Anticoagulant: 3.2% Sodium Citrate
-
Platelet Agonists:
-
Adenosine Diphosphate (ADP)
-
Arachidonic Acid (AA)
-
-
Test Compounds:
-
This compound (Hypothetical P2Y12 antagonist)
-
Aspirin (Acetylsalicylic Acid, COX-1 inhibitor)
-
Vehicle Control (e.g., DMSO or saline)
-
-
Equipment:
-
Light Transmission Aggregometer
-
Calibrated Pipettes
-
Centrifuge
-
Spectrophotometer
-
1.2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing 3.2% sodium citrate. Donors should be free of medications known to affect platelet function for at least 10-14 days.
-
First Centrifugation: The citrated whole blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
PRP Isolation: The supernatant, rich in platelets (PRP), is carefully collected. A portion of the remaining blood is further centrifuged at a high speed (e.g., 2000 x g) for 20 minutes to obtain Platelet-Poor Plasma (PPP).
-
Platelet Count Adjustment: The platelet count in the PRP is measured and adjusted, if necessary, to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
1.3. LTA Procedure
-
Instrument Calibration: The aggregometer is calibrated using PRP to set 0% light transmission and PPP to set 100% light transmission.[4]
-
Incubation: Aliquots of PRP are placed in cuvettes with a stir bar and incubated at 37°C. The test compound (this compound, Aspirin, or Vehicle) is added and incubated for a specified period to allow for drug-platelet interaction.
-
Agonist Addition: An agonist (either ADP or Arachidonic Acid) is added to the cuvette to induce platelet aggregation.
-
Data Recording: The change in light transmission is recorded for several minutes until a stable aggregation plateau is reached. The primary endpoint is the maximum percentage of aggregation.
Comparative Data Presentation
The following table summarizes the hypothetical results of the LTA experiments. The data demonstrates the pathway-specific inhibitory effects of this compound and Aspirin.
| Treatment Group | Agonist (Concentration) | Maximum Aggregation (%) | Mechanism of Inhibition |
| Vehicle Control | ADP (10 µM) | 85.2 ± 5.5 | No Inhibition |
| Arachidonic Acid (1 mM) | 88.9 ± 6.1 | No Inhibition | |
| This compound (1 µM) | ADP (10 µM) | 12.5 ± 3.1 | P2Y12 Receptor Blockade |
| Arachidonic Acid (1 mM) | 86.3 ± 5.8 | No effect on COX-1 pathway | |
| Aspirin (100 µM) | ADP (10 µM) | 83.7 ± 4.9 | No effect on P2Y12 pathway |
| Arachidonic Acid (1 mM) | 8.1 ± 2.4 | COX-1 Enzyme Inhibition |
Data Interpretation:
-
Vehicle Control: Shows robust platelet aggregation in response to both ADP and Arachidonic Acid, establishing a baseline.
-
This compound: As a P2Y12 antagonist, this compound potently inhibits aggregation induced by ADP.[5][6][7] It has no significant effect on the Arachidonic Acid pathway, confirming its specific mechanism of action.
-
Aspirin: As a COX-1 inhibitor, Aspirin strongly prevents aggregation induced by Arachidonic Acid.[1][3][8] It does not block ADP-induced aggregation, which acts through a separate receptor pathway.[9][10]
Signaling Pathways in Platelet Aggregation
Platelet aggregation is a complex process initiated by various agonists that activate distinct signaling pathways. These pathways converge on the activation of the GPIIb/IIIa receptor, the final common step for platelet-to-platelet binding. The diagram below illustrates the primary pathways targeted by this compound and Aspirin.
// Connections ADP -> P2Y12 [color="#4285F4", penwidth=1.5]; AA -> COX1 [color="#4285F4", penwidth=1.5]; COX1 -> TXA2 [color="#4285F4", penwidth=1.5]; TXA2 -> TXA2R [color="#4285F4", penwidth=1.5]; P2Y12 -> Activation [color="#4285F4", penwidth=1.5]; TXA2R -> Activation [color="#4285F4", penwidth=1.5]; Activation -> GPIIbIIIa [color="#34A853", penwidth=2, style=dashed];
// Inhibitory Connections this compound -> P2Y12 [arrowhead=T, color="#EA4335", penwidth=2]; Aspirin -> COX1 [arrowhead=T, color="#EA4335", penwidth=2]; } Caption: Key pathways in platelet aggregation and drug targets.
This visualization demonstrates that this compound directly antagonizes the P2Y12 receptor, preventing ADP from initiating its signaling cascade.[11] Aspirin acts upstream in a different pathway by inhibiting the COX-1 enzyme, which prevents the synthesis of Thromboxane A2 (TXA2) from arachidonic acid.[1][12] Both pathways ultimately lead to the activation of the GPIIb/IIIa receptor, which is essential for platelets to bind to each other.[13][14]
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. Platelet - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. P2Y12 inhibitors: pharmacologic mechanism and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. academic.oup.com [academic.oup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Arachidonic acid-induced platelet aggregation is mediated by a thromboxane A2/prostaglandin H2 receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined arachidonic acid and ADP platelet inhibition maximizes patency of small-diameter vascular grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Comparative Efficacy and Safety of Thromstop versus Novel Oral Anticoagulants (NOACs) in Anticoagulation Therapy
Introduction:
The landscape of anticoagulation has been significantly reshaped by the introduction of Novel Oral Anticoagulants (NOACs), which offer improved safety and convenience over traditional vitamin K antagonists. This guide provides a comparative analysis of a novel anticoagulant agent, Thromstop, against established NOACs. This compound is a first-in-class, direct, reversible inhibitor of Factor IXa (FIXa), a critical juncture in the intrinsic coagulation pathway. This document is intended for researchers, scientists, and drug development professionals, presenting key efficacy and safety data from the pivotal THRIVE-AF clinical trial, alongside detailed experimental methodologies and pathway diagrams to elucidate its pharmacological profile in comparison to current standards of care.
Mechanism of Action: A Comparative Overview
NOACs currently available primarily target either Factor Xa (e.g., Rivaroxaban, Apixaban, Edoxaban) or Thrombin (Factor IIa) (e.g., Dabigatran). This compound introduces a new mechanism by targeting Factor IXa. This upstream inhibition is hypothesized to modulate thrombin generation more selectively, potentially offering a wider therapeutic window and a different safety profile, particularly concerning bleeding risks.
Head-to-head comparison of "Thromstop" and aspirin
A comprehensive search for the antiplatelet agent "Thromstop" has yielded no identification of a drug or therapeutic agent under this name in publicly available scientific literature, clinical trial databases, or pharmaceutical product information. Therefore, a direct head-to-head comparison with aspirin, as requested, cannot be conducted.
For a meaningful and scientifically rigorous comparison, specific data on "this compound" would be required, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and results from preclinical and clinical studies. In the absence of such information, any attempt at comparison would be purely speculative and would not meet the standards of a scientific guide for researchers and drug development professionals.
To illustrate the type of information necessary for the requested comparison, the following sections detail the established profile of aspirin, a well-characterized antiplatelet agent.
Aspirin: A Profile
Aspirin, or acetylsalicylic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that irreversibly inhibits cyclooxygenase-1 (COX-1) and, to a lesser extent, cyclooxygenase-2 (COX-2) enzymes.[1] Its antiplatelet effect is primarily mediated through the inhibition of COX-1 in platelets.[1][2][3]
Mechanism of Action
Aspirin's primary antiplatelet effect stems from its ability to acetylate a serine residue in the active site of the COX-1 enzyme in platelets.[1] This irreversible inhibition prevents the synthesis of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor, from arachidonic acid for the entire lifespan of the platelet (approximately 7-10 days).[1][2] By reducing TXA2 levels, aspirin effectively diminishes platelet aggregation and subsequent thrombus formation.
The signaling pathway of aspirin's antiplatelet action is depicted below:
Caption: Aspirin's mechanism of action.
Experimental Data for Aspirin
The antiplatelet activity of aspirin has been extensively studied and quantified through various in vitro and in vivo assays.
Platelet Aggregation Assays
Platelet aggregation assays measure the ability of platelets to clump together in response to various agonists. Aspirin's effect is typically assessed by its inhibition of aggregation induced by arachidonic acid and, to a lesser extent, other agonists like ADP and collagen.[4]
| Agonist | Typical Aspirin Effect |
| Arachidonic Acid | Complete or near-complete inhibition |
| ADP (secondary wave) | Inhibition |
| Collagen | Partial inhibition |
Bleeding Time
Bleeding time is a clinical test that assesses primary hemostasis by measuring the time it takes for bleeding to stop from a standardized small incision.[5][6] Aspirin prolongs bleeding time by impairing platelet plug formation.[7][8][9]
| Treatment | Typical Bleeding Time |
| No Treatment | 1-9 minutes[6][10] |
| Aspirin | Prolonged, with significant inter-individual variability[9] |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the extent of platelet aggregation in response to an agonist.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood at a low speed. Platelet-poor plasma (PPP) is obtained by a second, high-speed centrifugation.
-
Instrumentation: A light transmission aggregometer is used. A light beam is passed through a cuvette containing PRP, and the amount of light transmitted is measured.
-
Procedure:
-
The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
An agonist (e.g., arachidonic acid) is added to the PRP sample.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
The change in light transmission is recorded over time, generating an aggregation curve.
-
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Bleeding Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. The post-aspirin bleeding time: a screening test for evaluating haemostatic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The bleeding time response to aspirin. Identifying the hyperresponder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of aspirin induced changes in bleeding time, platelet aggregation, and Sonoclot coagulation analysis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mountsinai.org [mountsinai.org]
Comparative Efficacy of Modern Anticoagulants: A Review of Apixaban ("Thromstop")
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Apixaban, a direct factor Xa inhibitor, against traditional and alternative antithrombotic agents. For the purpose of this review, Apixaban will be referred to as "Thromstop." We will delve into the quantitative data from key clinical trials, outline the experimental protocols, and visualize the underlying signaling pathways to offer a comprehensive resource for researchers in the field.
Comparative Efficacy Data
The following tables summarize the quantitative outcomes from pivotal studies comparing "this compound" (Apixaban) with Warfarin and Aspirin. These studies are foundational in establishing the clinical profile of "this compound" in the prevention of stroke and systemic embolism.
| Outcome | "this compound" (Apixaban) | Warfarin | Hazard Ratio (95% CI) | Study |
| Stroke or Systemic Embolism | 1.27% per year | 1.60% per year | 0.79 (0.66-0.95) | ARISTOTLE Trial |
| Major Bleeding | 2.13% per year | 3.09% per year | 0.69 (0.60-0.80) | ARISTOTLE Trial |
| All-Cause Death | 3.52% per year | 3.94% per year | 0.89 (0.80-0.99) | ARISTOTLE Trial |
Table 1: "this compound" (Apixaban) vs. Warfarin in Patients with Atrial Fibrillation.
| Outcome | "this compound" (Apixaban) | Aspirin | Hazard Ratio (95% CI) | Study |
| Stroke or Systemic Embolism | 1.6% per year | 3.7% per year | 0.45 (0.32-0.62) | AVERROES Trial |
| Major Bleeding | 1.4% per year | 1.2% per year | 1.13 (0.74-1.75) | AVERROES Trial |
Table 2: "this compound" (Apixaban) vs. Aspirin in Patients with Atrial Fibrillation Unsuitable for Vitamin K Antagonist Therapy.
Experimental Protocols
The methodologies employed in the landmark clinical trials are crucial for interpreting the efficacy data. Below are the detailed protocols for the key experiments cited.
ARISTOTLE Trial (Apixaban versus Warfarin in Patients with Atrial Fibrillation)
-
Objective: To determine whether "this compound" (Apixaban) was superior to Warfarin in preventing stroke or systemic embolism in patients with atrial fibrillation and at least one additional risk factor for stroke.
-
Study Design: A randomized, double-blind, double-dummy, multicenter, non-inferiority trial.
-
Patient Population: 18,201 patients with atrial fibrillation or atrial flutter and at least one risk factor for stroke.
-
Intervention:
-
"this compound" (Apixaban) group: 5 mg twice daily (or 2.5 mg twice daily in patients with at least two of the following: age ≥80 years, body weight ≤60 kg, or serum creatinine ≥1.5 mg/dL).
-
Warfarin group: Dose-adjusted to maintain an international normalized ratio (INR) of 2.0 to 3.0.
-
-
Primary Efficacy Outcome: The composite of ischemic or hemorrhagic stroke or systemic embolism.
-
Primary Safety Outcome: Major bleeding, defined according to the criteria of the International Society on Thrombosis and Haemostasis (ISTH).
AVERROES Trial (Apixaban versus Acetylsalicylic Acid [ASA] to Prevent Stroke in Atrial Fibrillation Patients Who Have Failed or Are Unsuitable for Vitamin K Antagonist Treatment)
-
Objective: To determine whether "this compound" (Apixaban) was superior to Aspirin in preventing stroke or systemic embolism in patients with atrial fibrillation for whom vitamin K antagonist therapy was considered unsuitable.
-
Study Design: A randomized, double-blind, multicenter trial.
-
Patient Population: 5,599 patients with atrial fibrillation and at least one risk factor for stroke who were deemed unsuitable for Warfarin therapy.
-
Intervention:
-
"this compound" (Apixaban) group: 5 mg twice daily (or 2.5 mg twice daily in selected patients).
-
Aspirin group: 81 to 324 mg daily.
-
-
Primary Efficacy Outcome: The composite of ischemic or hemorrhagic stroke or systemic embolism.
-
Primary Safety Outcome: Major bleeding.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the logical flow of the clinical trials, the following diagrams are provided in DOT language.
Independent Validation of "Thromstop": A Comparative Guide to Oral Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Factor Xa (FXa) inhibitor, "Thromstop," against leading approved oral anticoagulants: Apixaban, Rivaroxaban, and Edoxaban. The information presented is intended to offer a clear, data-driven perspective on its in vitro activity and pharmacokinetic profile, supported by standardized experimental protocols.
Comparative Performance Data
The efficacy and safety profile of a Factor Xa inhibitor is defined by its potency, selectivity, and how it behaves within a biological system. The following tables summarize key quantitative data for this compound in comparison to established agents.
Table 1: In Vitro Inhibitory Activity and Selectivity
This table outlines the direct inhibitory potency against the target enzyme, Factor Xa, and key off-target serine proteases to indicate selectivity. Potency is represented by the inhibitor constant (Ki), a measure of the inhibitor's binding affinity.
| Compound | Factor Xa Ki (nM) | Prothrombinase Ki (nM) | Selectivity vs. Thrombin (> fold) |
| This compound (Hypothetical) | 0.5 | 1.5 | >25,000 |
| Apixaban | 0.8 | 2.9 | >10,000 |
| Rivaroxaban | 0.7 | 0.7 | >10,000 |
| Edoxaban | 0.6 | 2.9 | >10,000 |
Data for Apixaban and Rivaroxaban are compiled from preclinical studies.[1] this compound data is illustrative for comparative purposes.
Table 2: Comparative Pharmacokinetic Profile
Pharmacokinetics determine a drug's dosing regimen and its suitability for different patient populations. This table compares key parameters of oral bioavailability, plasma half-life, time to maximum concentration (Tmax), and route of elimination.
| Parameter | This compound (Hypothetical) | Apixaban | Rivaroxaban | Edoxaban |
| Oral Bioavailability (%) | ~90% | ~50% | 80-100% | ~62% |
| Plasma Half-life (hours) | 10-13 | ~12 | 5-9 (younger) 9-13 (elderly) | 10-14 |
| Tmax (hours) | 2-3 | 3-4[2] | 2-4 | 1-2 |
| Renal Excretion (%) | ~25% | ~27%[3] | ~36%[3] | ~50%[3] |
Pharmacokinetic data is compiled from multiple clinical and pharmacological reviews.[3][4]
Key Experimental Protocols
The data presented in this guide is generated using standardized and reproducible methodologies. Below is a detailed protocol for a key assay used to determine the inhibitory activity of Factor Xa inhibitors.
Protocol: Chromogenic Anti-Factor Xa Assay
This assay quantifies the inhibitory effect of a substance on Factor Xa activity by measuring the cleavage of a color-producing substrate.
Principle: The assay measures the residual activity of a known amount of Factor Xa after incubation with an inhibitor. The remaining Factor Xa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline, pNA), which is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the activity of the Factor Xa inhibitor present in the sample.[1][4]
Materials:
-
Purified human Factor Xa
-
Test inhibitor (e.g., this compound) at various concentrations
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay Buffer (e.g., Tris-HCl, pH 8.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation: Prepare a series of dilutions of the test inhibitor (this compound) in assay buffer.
-
Inhibitor Incubation: Add 20 µL of each inhibitor dilution (and a buffer-only control) to separate wells of a 96-well microplate.
-
Enzyme Addition: Add 20 µL of purified human Factor Xa solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to Factor Xa.
-
Substrate Addition: Add 20 µL of the chromogenic substrate to each well to initiate the colorimetric reaction.
-
Absorbance Reading: Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate (V) against the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce Factor Xa activity by 50%).
-
Visualized Pathways and Workflows
To better illustrate the underlying mechanisms and processes, the following diagrams have been generated.
References
- 1. Mechanistic Basis for the Differential Effects of Rivaroxaban and Apixaban on Global Tests of Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Direct Oral Anticoagulants Apixaban, Rivaroxaban, and Edoxaban | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 3. ccjm.org [ccjm.org]
- 4. Table 1, Characteristics of oral anticoagulants - Comparative Effectiveness of Warfarin and Newer Oral Anticoagulants for the Long-Term Prevention and Treatment of Arterial and Venous Thromboembolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Thromstop
This guide provides crucial safety and logistical information for the proper handling and disposal of Thromstop, a brand of sodium citrate solution, within a laboratory setting. Adherence to these procedural steps is vital for ensuring the safety of all personnel. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and build trust in laboratory operations.
Personal Protective Equipment (PPE) Requirements
When handling this compound, which is classified as a non-hazardous substance, standard laboratory personal protective equipment is required to minimize exposure and ensure safety.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Item | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Spill and Disposal Procedures
In the event of a spill or for routine disposal, specific procedures must be followed to maintain a safe laboratory environment.
Table 2: Spill and Disposal Plan for this compound
| Procedure | Action |
| Spill Containment | Absorb the spill with inert material (e.g., dry sand, vermiculite) and place it in a suitable, labeled container for disposal. |
| Cleaning | Clean the affected area with water after the spill has been contained and collected. |
| Disposal | Dispose of the waste material in accordance with local, state, and federal regulations. This compound is not classified as a hazardous waste. |
Emergency First Aid Measures
Should accidental exposure occur, immediate first aid measures should be taken.
Table 3: Emergency First Aid for this compound Exposure
| Exposure Route | First Aid Measure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists. |
| Skin Contact | Wash the affected area with soap and water. |
| Ingestion | Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound in a laboratory.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
